Product packaging for Ergolide(Cat. No.:CAS No. 54999-07-4)

Ergolide

Numéro de catalogue: B1196785
Numéro CAS: 54999-07-4
Poids moléculaire: 306.4 g/mol
Clé InChI: JCDZXDWMCKMXFF-MMLVVLEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ergolide is a sesquiterpene lactone that is decahydroazuleno[6,5-b]furan-2,5-dione substituted by methyl groups at positions 4a and 8, a methylidene group at position 3 and an acetyloxy group at position 4. It has been isolated from the aerial parts of Inula hupehensis. It has a role as a metabolite, an anti-inflammatory agent, a plant metabolite, an antineoplastic agent and a NF-kappaB inhibitor. It is a gamma-lactone, a cyclic ketone, an acetate ester, an organic heterotricyclic compound and a sesquiterpene lactone.
This compound has been reported in Inula hupehensis with data available.
a potent cytotoxic sesquiterpene lactone from Inula sp.;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O5 B1196785 Ergolide CAS No. 54999-07-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDZXDWMCKMXFF-MMLVVLEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80970353
Record name 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54999-07-4
Record name Ergolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54999-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergolide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ergolide Sesquiterpene Lactone: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergolide is a naturally occurring sesquiterpene lactone isolated from plants of the Inula genus, which belongs to the Asteraceae family.[1][2] These compounds are characterized by a 15-carbon skeleton and a lactone ring; specifically, the α-methylene-γ-lactone group is a key structural feature responsible for their biological activity.[3] this compound has garnered significant scientific interest for its potent anti-inflammatory and anti-cancer properties.[2][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic potential, focusing on its interaction with key signaling pathways involved in inflammation and cell survival. We will detail its effects on the NF-κB and NLRP3 inflammasome pathways, its ability to induce apoptosis, and provide relevant experimental data and protocols.

Core Mechanism 1: Potent Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors is a central regulator of the immune and inflammatory response.[7] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This compound exerts a significant portion of its anti-inflammatory effects by comprehensively inhibiting the NF-κB signaling cascade at multiple levels.[4][8]

Molecular Mechanism of Inhibition

This compound disrupts NF-κB activation through a multi-pronged approach:

  • Stabilization of IκBα: In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation (e.g., by LPS or TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[7] this compound has been shown to decrease the phosphorylation and subsequent degradation of IκBα.[8][9][10][11] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation.[4][12]

  • Inhibition of Upstream Kinases: The inhibitory effect on IκBα degradation is associated with a reduction in IKK activity.[8][9][10] Studies suggest that this compound does not inhibit the IKK complex directly but likely acts on an upstream kinase. Evidence points to the inhibition of Protein Kinase Cα (PKCα) as a key event in this compound-mediated suppression of the IKK/NF-κB axis.[8][9][10][11]

  • Direct Alkylation of NF-κB: this compound possesses an electrophilic α-methylene-γ-lactone group which can react with nucleophiles, particularly the sulfhydryl groups of cysteine residues on target proteins, via a Michael-type addition.[4] It is proposed that this compound directly modifies the p65 subunit of NF-κB, thereby inhibiting its DNA-binding activity even after it has translocated to the nucleus.[4][12] This dual mechanism of preventing both nuclear translocation and DNA binding makes this compound a potent NF-κB inhibitor.

The downstream consequence of this inhibition is the marked suppression of NF-κB target genes, including those encoding for inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2), which are key enzymes in the inflammatory process.[4][12] This leads to a concentration-dependent decrease in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][12]

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS, TPA) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TPA PKCa PKCα Stimulus->PKCa Activates IKK IKK PKCa->IKK Activates NFkB_complex p65-p50-IκBα (Inactive NF-κB) IKK->NFkB_complex Phosphorylates IκBα IkB IκBα p65 p65 p50 p50 p65_p50 p65-p50 (Active NF-κB) NFkB_complex->p65_p50 Degrades IκBα Ergolide_node This compound Ergolide_node->PKCa Inhibits Ergolide_node->p65_p50 Directly Alkylates p65 Inhibits DNA Binding Nucleus_p65_p50 p65-p50 p65_p50->Nucleus_p65_p50 Nuclear Translocation DNA κB DNA Site Nucleus_p65_p50->DNA Binds Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_expression Activates

Inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data: Inhibition of Inflammatory Mediators

Cell LineStimulantMediator MeasuredThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPS/IFN-γNitrite (NO)1 - 20 µMConcentration-dependent decrease[4][12]
RAW 264.7LPS/IFN-γProstaglandin E₂ (PGE₂)1 - 20 µMConcentration-dependent decrease[4][12]
BV2 microgliaLTA (5 µg/mL)Nitrite (NO)5 µMSignificant attenuation[1]
BV2 microgliaLTA (5 µg/mL)IL-65 µMSignificant attenuation[1]
BV2 microgliaLTA (5 µg/mL)TNFα5 µMSignificant attenuation[1]
BV2 microgliaLTA (5 µg/mL)MCP-15 µMSignificant attenuation[1]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines the general steps to assess the inhibition of NF-κB DNA-binding activity by this compound.

  • Nuclear Extract Preparation: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with an appropriate agonist (e.g., LPS/IFN-γ) for 30-60 minutes. Harvest cells, lyse the cell membrane with a hypotonic buffer, and isolate nuclei by centrifugation. Lyse the nuclei with a high-salt buffer to extract nuclear proteins. Determine protein concentration using a Bradford or BCA assay.

  • Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus NF-κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin.

  • Binding Reaction: In a reaction tube, combine 5-10 µg of nuclear extract with a binding buffer (containing poly(dI-dC) to block non-specific binding). Add the labeled probe and incubate at room temperature for 20-30 minutes. For competition assays, add a 50-fold excess of unlabeled probe to a parallel reaction to confirm binding specificity.

  • Electrophoresis: Load the reaction mixtures onto a non-denaturing 4-6% polyacrylamide gel. Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) until the dye front reaches the bottom.

  • Detection: Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a nylon membrane for chemiluminescent detection (for biotinylated probes). A positive result is a shifted band corresponding to the NF-κB/DNA complex, which should decrease in intensity with increasing concentrations of this compound.

Core Mechanism 2: Induction of Apoptosis and Cytotoxicity in Cancer Cells

This compound demonstrates significant anti-neoplastic activity by inducing programmed cell death (apoptosis) in various cancer cell lines.[5][13][14] This pro-apoptotic effect is intricately linked to both its NF-κB inhibitory action and its ability to induce cellular stress.

Molecular Mechanism of Apoptosis Induction

  • ROS-Mediated Stress: this compound treatment leads to the rapid generation of reactive oxygen species (ROS) within cancer cells.[15] This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling and can also lead to cell cycle arrest, typically at the G0/G1 phase.[15]

  • Mitochondrial (Intrinsic) Pathway Activation: The inhibition of NF-κB by this compound leads to the down-regulation of anti-apoptotic proteins such as Bcl-2 and X-chromosome-linked inhibitor of apoptosis (XIAP).[5][16] This shifts the cellular balance in favor of pro-apoptotic proteins. This compound stimulates the translocation of the pro-apoptotic protein Bax to the mitochondria, which permeabilizes the mitochondrial outer membrane.[5][16] This results in the release of cytochrome c into the cytoplasm, a key initiating event for the intrinsic apoptotic pathway.[5]

  • Caspase Cascade Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation.[5][16]

  • JNK Pathway Involvement: The JNK signaling pathway has also been implicated in this compound-induced apoptosis, suggesting a complex interplay of stress-activated pathways.[5][16]

Apoptosis_Induction cluster_upstream Upstream Events cluster_regulation Apoptotic Regulation cluster_execution Execution Pathway Ergolide_node This compound ROS ROS Generation Ergolide_node->ROS NFkB_inhibition NF-κB Inhibition Ergolide_node->NFkB_inhibition JNK JNK Pathway Ergolide_node->JNK Bax Bax Translocation to Mitochondria ROS->Bax Bcl2 Bcl-2 / XIAP ↓ NFkB_inhibition->Bcl2 JNK->Bax Bcl2->Bax Disinhibits CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis (DNA Fragmentation) PARP->Apoptosis

Apoptotic signaling cascade initiated by this compound.
Quantitative Data: Cytotoxicity Against Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / EffectReference
MOLT-4Acute Lymphoblastic LeukemiaMTTSignificant reduction in proliferation (P < 0.001)[13]
Jurkat T cellsT-cell LeukemiaApoptosis AssaysInduces apoptosis[5][16]
Uveal Melanoma (Mel285, Mel270, OMM2.5)Uveal MelanomaClonogenic Survival48.5% - 99.9% reduction at 1-10 µM[14]
OMM2.5 (in vivo)Metastatic Uveal MelanomaZebrafish Xenograft56% tumor regression at 2.5 µM[14]
ALL cell linesAcute Lymphoblastic LeukemiaMTTPotentiates vincristine cytotoxicity[15]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol provides a method for quantifying this compound-induced apoptosis.

  • Cell Culture and Treatment: Seed cancer cells (e.g., Jurkat or MOLT-4) in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. For adherent cells, gently detach using trypsin-EDTA. Centrifuge the cell suspension and wash the pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of 1x Annexin V binding buffer to each sample. Analyze the samples immediately on a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant). Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.

Core Mechanism 3: Direct Inhibition of the NLRP3 Inflammasome

Recent groundbreaking research has identified a novel direct target for this compound: the NLR family pyrin domain-containing 3 (NLRP3) inflammasome.[17] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by sensing danger signals and triggering pyroptosis (a highly inflammatory form of cell death) and the maturation of pro-inflammatory cytokines IL-1β and IL-18.

Molecular Mechanism of Inhibition

  • Direct Covalent Binding: this compound has been shown to be an efficient inhibitor of both the priming and activation signals of the NLRP3 inflammasome.[17] Using a Drug Affinity Responsive Target Stability (DARTS) assay, NLRP3 was identified as a direct binding partner of this compound.

  • Targeting the NACHT Domain: Further investigation revealed that this compound irreversibly and covalently binds to the NACHT (NAIP, CIITA, HET-E, TP1) domain of the NLRP3 protein.[17] The NACHT domain is essential for NLRP3's ATPase activity and its oligomerization, which are prerequisite steps for inflammasome assembly.

  • Prevention of Assembly: By binding to the NACHT domain, this compound prevents the assembly and activation of the complete NLRP3 inflammasome complex, thereby inhibiting downstream events, including caspase-1 activation, IL-1β secretion, and pyroptosis.[17] This direct inhibitory mechanism is highly significant, as it positions this compound as a potential therapeutic for NLRP3-driven inflammatory diseases. In vivo studies have confirmed this, showing that this compound alleviates acute lung injury and improves survival in sepsis models in an NLRP3-dependent manner.[17]

NLRP3_Inhibition cluster_activation NLRP3 Activation Pathway cluster_downstream Downstream Effects Signal1 Signal 1 (Priming) e.g., LPS via TLR4 NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive Upregulates Signal2 Signal 2 (Activation) e.g., ATP, nigericin Signal2->NLRP3_inactive Conformational Change NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Activation ASC ASC ProCasp1 Pro-Caspase-1 Inflammasome Assembled Inflammasome (NLRP3-ASC-Casp1) NLRP3_active->Inflammasome Oligomerizes with ASC & Pro-Casp1 Casp1 Caspase-1 (active) Inflammasome->Casp1 Autocatalysis ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b IL-1β (mature) ProIL1b->IL1b Ergolide_node This compound Ergolide_node->NLRP3_inactive Covalently binds NACHT domain Prevents Activation & Assembly

Direct inhibition of the NLRP3 inflammasome by this compound.
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the key steps used to identify NLRP3 as a direct target of this compound.

  • Cell Lysate Preparation: Grow bone marrow-derived macrophages (BMDMs) or a similar relevant cell type. Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

  • Drug Incubation: Aliquot the cell lysate. Treat the aliquots with either this compound at various concentrations or a vehicle control (DMSO). Incubate at room temperature for 1 hour to allow for binding.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to each sample at a predetermined concentration. Incubate for a set time (e.g., 15-30 minutes) at room temperature. The principle is that a protein bound by a small molecule will be conformationally stabilized and thus more resistant to proteolytic digestion.

  • Digestion Termination: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.

  • Western Blot Analysis: Resolve the digested proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for the suspected target protein (in this case, anti-NLRP3). Use an appropriate secondary antibody and detect via chemiluminescence.

  • Data Interpretation: In the vehicle-treated samples, the target protein band should decrease or disappear upon protease addition. In the this compound-treated samples, if this compound binds and protects the protein, a more prominent band will be preserved compared to the control. This dose-dependent protection from degradation indicates a direct binding interaction.

Summary and Implications for Drug Development

This compound is a multi-target natural product with a sophisticated mechanism of action. Its ability to potently inhibit two of the most critical pathways in inflammation, NF-κB and the NLRP3 inflammasome, underscores its significant potential as an anti-inflammatory agent. Furthermore, its capacity to induce ROS-mediated apoptosis in cancer cells, linked to its NF-κB inhibitory effects, provides a strong rationale for its exploration in oncology.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the sesquiterpene lactone scaffold.

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and improve its drug-like characteristics.

  • Preclinical and Clinical Trials: To evaluate its efficacy and safety in relevant disease models and eventually in human patients with inflammatory disorders or specific cancers.

The multifaceted mechanism of this compound, targeting key nodes of pathology, makes it a compelling candidate for addressing complex diseases that are currently underserved by single-target therapies.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ergolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Ergolide" can refer to two distinct classes of chemical compounds. Primarily, it is used in a broader sense to describe the family of ergot alkaloids, which are characterized by a core tetracyclic ergoline ring system. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Less commonly, "this compound" refers to a specific sesquiterpene lactone with notable anti-inflammatory and anti-cancer properties. This guide will provide a comprehensive overview of both, with a primary focus on the ergoline-based compounds, which are of greater relevance to drug development professionals.

Part 1: The Ergoline Core and its Derivatives

The ergoline ring system is the foundational structure for a wide range of biologically active compounds known as ergot alkaloids. These alkaloids are produced by fungi of the Claviceps genus and have a long history of medicinal use.[1][2][3]

Chemical Structure of the Ergoline Core

The ergoline scaffold is a tetracyclic indole derivative.[4] It consists of an indole ring system fused to a quinoline ring system. The structure is rigid and provides a unique three-dimensional framework for interaction with various biological targets.

  • Systematic Name: (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline

  • Molecular Formula: C₁₄H₁₆N₂

  • Core Structure: The core structure is a tetracyclic ring system designated A, B, C, and D.

Physicochemical Properties of Representative Ergoline Derivatives

The physicochemical properties of ergoline derivatives vary significantly based on the substitutions on the core structure. These substitutions dramatically influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological activity. Below is a table summarizing the properties of some prominent ergoline-based drugs.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Structural Modifications Primary Therapeutic Use
Bromocriptine C₃₂H₄₀BrN₅O₅654.6Peptide alkaloid derivativeParkinson's disease, Hyperprolactinemia
Cabergoline C₂₆H₃₇N₅O₂451.6Ergoline derivative with a urea linkageHyperprolactinemia, Parkinson's disease
Lisuride C₂₀H₂₆N₄O338.4Amide of lysergic acidParkinson's disease, Migraine
Ergotamine C₃₃H₃₅N₅O₅581.7Peptide alkaloidMigraine
Pthis compound C₁₉H₂₆N₂S314.58-((methylthio)methyl)ergoline derivativeParkinson's disease
Mechanism of Action and Signaling Pathways

Ergoline derivatives exert their pharmacological effects primarily by interacting with G-protein coupled receptors (GPCRs), particularly dopamine, serotonin (5-HT), and adrenergic receptors.[5][6] Their structural similarity to endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors.

Dopaminergic Pathway in Parkinson's Disease:

Many ergoline derivatives, such as Bromocriptine and Pthis compound, are potent agonists at dopamine D2 receptors.[7][8] In Parkinson's disease, there is a deficiency of dopamine in the nigrostriatal pathway. By stimulating postsynaptic D2 receptors, these drugs mimic the effects of dopamine and help to alleviate the motor symptoms of the disease.

Dopaminergic Pathway Ergoline Derivative (e.g., Bromocriptine) Ergoline Derivative (e.g., Bromocriptine) D2 Receptor D2 Receptor Ergoline Derivative (e.g., Bromocriptine)->D2 Receptor Agonist Gi/o Protein Gi/o Protein D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Neuronal Activity Modulation Neuronal Activity Modulation cAMP->Neuronal Activity Modulation Leads to

Figure 1: Simplified signaling pathway of D2 receptor agonism by an ergoline derivative.

Serotonergic and Adrenergic Pathways in Migraine:

Ergotamine is a potent vasoconstrictor, an effect mediated by its agonist activity at 5-HT₁B/₁D receptors on intracranial blood vessels and antagonist/partial agonist activity at α-adrenergic receptors.[9] This vasoconstriction is believed to counteract the vasodilation that contributes to migraine headaches.

Experimental Protocols

1. Radioligand Receptor Binding Assay

  • Objective: To determine the affinity of an ergoline derivative for a specific receptor subtype.

  • Methodology:

    • Prepare cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) of known affinity and varying concentrations of the unlabeled test compound (ergoline derivative).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow Start Start Prepare Membranes Prepare Membranes Start->Prepare Membranes Incubate Incubate with Radioligand & Test Compound Prepare Membranes->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Calculate IC50 & Ki Quantify->Analyze End End Analyze->End

Figure 2: Workflow for a radioligand receptor binding assay.

2. In Vivo Microdialysis in a Rat Model of Parkinson's Disease

  • Objective: To assess the effect of an ergoline derivative on neurotransmitter levels in the brain.

  • Methodology:

    • Induce a Parkinsonian-like state in rats by unilateral lesioning of the nigrostriatal pathway with 6-hydroxydopamine (6-OHDA).

    • Implant a microdialysis probe into the striatum of the lesioned hemisphere.

    • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

    • Administer the test ergoline derivative systemically.

    • Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

    • Changes in neurotransmitter levels post-drug administration are correlated with its in vivo activity.

Part 2: this compound - The Sesquiterpene Lactone

A distinct and separate compound, also named this compound, is a sesquiterpene lactone isolated from plants of the Inula genus.[10][11] This compound has garnered interest for its anti-inflammatory and anti-cancer properties.

Chemical Structure and Properties of this compound
  • Systematic Name: [(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate[10]

  • Molecular Formula: C₁₇H₂₂O₅[10]

  • Molecular Weight: 306.35 g/mol

  • Key Structural Features: It possesses a gamma-lactone ring and an α-methylene-γ-lactone moiety, which are common features in cytotoxic sesquiterpene lactones.

Mechanism of Action and Signaling Pathway

This compound's biological activities are primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation and cell survival.

Inhibition of the NF-κB Pathway:

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. This compound has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[13]

NF-kB Pathway Inhibition cluster_0 Cytoplasm LPS LPS IKK IKK Complex LPS->IKK IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates This compound This compound This compound->IkB Prevents Degradation Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Figure 3: Mechanism of NF-κB pathway inhibition by the sesquiterpene lactone this compound.

Experimental Protocols

1. Western Blot Analysis for iNOS and COX-2 Expression

  • Objective: To determine if this compound inhibits the protein expression of key inflammatory mediators.

  • Methodology:

    • Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with LPS in the presence or absence of varying concentrations of this compound.

    • After a suitable incubation period, lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative protein expression levels.

2. Cell Viability (MTT) Assay

  • Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., Jurkat T cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

While the term "this compound" can be ambiguous, the ergoline core structure represents a highly valuable scaffold in drug discovery, leading to the development of numerous therapeutics for a range of disorders. Its derivatives showcase a remarkable diversity of pharmacological actions, primarily through the modulation of dopaminergic, serotonergic, and adrenergic systems. The sesquiterpene lactone this compound, on the other hand, presents a promising lead for the development of anti-inflammatory and anti-cancer agents through its potent inhibition of the NF-κB pathway. A clear understanding of the specific "this compound" of interest is crucial for targeted research and development efforts.

References

Ergolide from Inula Species: A Technical Guide to Its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergolide, a sesquiterpene lactone primarily isolated from various species of the genus Inula, has garnered significant scientific interest due to its potent biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and analytical characterization of this compound. It is designed to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed methodologies, quantitative data, and visual representations of experimental workflows and relevant biological pathways.

Discovery and Botanical Sources

This compound has been identified and isolated from several species within the Inula genus (family Asteraceae). Notably, its presence has been confirmed in Inula hupehensis, Inula britannica, and Inula oculus-christi[1][2]. The discovery of this compound has often been the result of bioassay-guided fractionation of extracts from these plants, driven by the search for novel cytotoxic and anti-inflammatory agents[3].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₂O₅[4]
Molecular Weight306.35 g/mol [4]
AppearanceWhite crystalline solidInferred from typical pure natural products
CAS Number54999-07-4[4]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Note: Detailed, unambiguously assigned ¹H and ¹³C NMR data for this compound has been published, however, access to the full spectral data from the primary literature (Planta Med. 1996;62(2):166-8) is required for a complete table. The data below is representative of typical shifts for similar sesquiterpene lactones and should be confirmed with the primary reference.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
.........

Quantitative Data on Isolation and Biological Activity

The yield of this compound can vary depending on the plant species, geographical location, and the extraction and purification methods employed. Its biological activity, particularly cytotoxicity, has been quantified against various cancer cell lines.

Table 3: Isolation Yield of this compound

Inula SpeciesPlant PartExtraction MethodYieldReference
Inula oculus-christiAerial partsMaceration with petroleum ether, CHCl₃, and EtOAc53 mg (from 35g of chloroform extract)[5]

Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MDBKKidney (Bovine)8.6[5]
MCF7Breast Cancer5.3[5]
WEHI164Fibrosarcoma (Murine)6.1[5]
RAW 264.7Macrophage (Murine)1.95 (Nitrite accumulation)[6]

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of this compound and other sesquiterpene lactones from Inula species.

Plant Material and Extraction
  • Plant Material : Dried and powdered aerial parts of the selected Inula species are used as the starting material.

  • Extraction :

    • The powdered plant material is subjected to sequential maceration with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform or dichloromethane, and then ethyl acetate or methanol.

    • Alternatively, a single-solvent extraction using methanol or ethanol can be performed, followed by liquid-liquid partitioning of the concentrated extract against solvents of varying polarity.

    • For instance, 5 kg of dried, powdered Inula britannica flowers can be refluxed with 95% ethanol. The resulting extract is then concentrated under reduced pressure.

Isolation and Purification

This protocol is based on cytotoxicity-guided fractionation, a common approach for isolating bioactive compounds like this compound.

  • Initial Fractionation : The crude extract (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

  • Elution Gradient : A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Bioassay-Guided Selection : The collected fractions are tested for their cytotoxic activity against a panel of cancer cell lines.

  • Further Purification : The most active fractions are pooled and subjected to further chromatographic purification steps. This may include repeated column chromatography on silica gel, Sephadex LH-20 chromatography, or preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Crystallization : The purified this compound is typically obtained as a crystalline solid after removal of the solvent from the final pure fraction. Crystallization can be induced from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane).

  • Structural Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Ergolide_Isolation_Workflow start Dried & Powdered Inula sp. Plant Material extraction Solvent Extraction (e.g., Maceration or Reflux) start->extraction end_node Pure this compound structure_elucidation Structural Elucidation (NMR, MS) end_node->structure_elucidation concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) concentration->fractionation column_chroma1 Silica Gel Column Chromatography fractionation->column_chroma1 Bioactive Fraction (e.g., Chloroform/EtOAc) bioassay Bioassay-Guided Fraction Selection column_chroma1->bioassay column_chroma2 Further Purification (e.g., Sephadex LH-20, Prep-HPLC) bioassay->column_chroma2 Active Fractions crystallization Crystallization column_chroma2->crystallization crystallization->end_node

Caption: Workflow for the isolation of this compound from Inula species.

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Ergolide: A Potential Regulator of Microglial Activation and Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroinflammation, predominantly mediated by the activation of microglia, is a key pathological feature in a host of neurodegenerative diseases. Chronically activated microglia release a barrage of pro-inflammatory cytokines and neurotoxic mediators, contributing to neuronal damage and disease progression. Ergolide, a naturally occurring sesquiterpene lactone, has emerged as a promising immunomodulatory agent with the potential to quell this detrimental inflammatory cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's role in regulating microglial activation, with a focus on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects on microglia primarily through the modulation of key signaling pathways, most notably the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways. Evidence also suggests a role for the cysteinyl leukotriene (CysLT) pathway in this compound's mechanism of action.[1]

Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade that culminates in the activation of NF-κB.[1] Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes, leading to the production and release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[1]

This compound has been shown to significantly attenuate the production of these inflammatory mediators in LPS-stimulated microglia.[1] Mechanistic studies reveal that this compound inhibits the activation of NF-κB.[1][2] Interestingly, this inhibition appears to be independent of the mitogen-activated protein kinase (MAPK) pathway, another major signaling route downstream of TLR activation.[1][2] Furthermore, this compound has been found to reduce the expression of IL-6 induced by leukotriene D4 (LTD4), a component of the CysLT pathway, suggesting a broader immunomodulatory role for this compound.[1]

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on microglial activation have been quantified in several in vitro studies. The following tables summarize the key findings on the dose-dependent inhibition of nitric oxide and pro-inflammatory cytokine production in LPS-stimulated microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglia

TreatmentNitrite Concentration (% of LPS Control)Statistical Significance
ControlNot reported
LPS (5 ng/mL)100%
LPS + this compound (5 µM)Significantly reducedp < 0.0001

Data synthesized from a study by Ryan et al. (2023).[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Release in LPS-Stimulated BV2 Microglia

TreatmentTNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)Statistical Significance (vs. LPS)
ControlNot reportedNot reported
LPS (5 ng/mL)100%100%
LPS + this compound (5 µM)Significantly reducedSignificantly reducedp < 0.0001 for both TNF-α and IL-6

Data synthesized from a study by Ryan et al. (2023).[1]

Table 3: Effect of this compound on LTD4-Induced IL-6 Expression in BV2 Microglia

TreatmentIL-6 Expression (% of Control)Statistical Significance
Control100%
LTD4 (0.01 µM)Significantly increasedp < 0.05
LTD4 + this compound (5 µM)Significantly reduced vs. LTD4p < 0.05

Data synthesized from a study by Ryan et al. (2023).[1]

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the complex interactions involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound on microglial activation.

TLR4_NFkB_Pathway TLR4/NF-κB Signaling Pathway and this compound's Point of Intervention cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IKK_complex->NFkB Releases IkappaB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Induces Cytokines_NO Cytokines (TNF-α, IL-6) Nitric Oxide (NO) Proinflammatory_Genes->Cytokines_NO Leads to This compound This compound This compound->IKK_complex Inhibits

Caption: TLR4/NF-κB signaling pathway and this compound's point of intervention.

CysLT_Pathway Cysteinyl Leukotriene Pathway and this compound's Effect LTD4 LTD4 CysLTR CysLT Receptor LTD4->CysLTR Binds G_protein G-protein Signaling CysLTR->G_protein Activates Inflammatory_Response Inflammatory Response G_protein->Inflammatory_Response IL6 IL-6 Production Inflammatory_Response->IL6 This compound This compound This compound->Inflammatory_Response Inhibits

Caption: Cysteinyl leukotriene pathway and this compound's effect.

Experimental_Workflow Experimental Workflow for Assessing this compound's Anti-inflammatory Effects start Start culture_microglia Culture BV2 Microglial Cells start->culture_microglia pretreat_this compound Pre-treat with this compound (various concentrations) culture_microglia->pretreat_this compound immunocytochemistry Immunocytochemistry for Microglial Morphology (Iba1) culture_microglia->immunocytochemistry stimulate_lps Stimulate with LPS (e.g., 5 ng/mL) pretreat_this compound->stimulate_lps incubate Incubate for a defined period (e.g., 24 hours) stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western_blot Western Blot for NF-κB Pathway Proteins lyse_cells->western_blot analyze_data Data Analysis griess_assay->analyze_data elisa->analyze_data western_blot->analyze_data immunocytochemistry->analyze_data end End analyze_data->end

Caption: Experimental workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to evaluate the role of this compound in regulating microglial activation.

Cell Culture and Treatment
  • Cell Line: Murine BV2 microglial cells are a commonly used and well-characterized model for in vitro studies of microglial activation.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Pre-treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction). Once adherent, cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with a TLR agonist, typically LPS from E. coli O111:B4 at a final concentration of 5 ng/mL, for a specified duration (e.g., 24 hours for cytokine and NO measurement, or shorter time points for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Sodium Nitrite (NaNO2) standard solution.

  • Procedure:

    • Prepare a standard curve of NaNO2 in culture medium (e.g., 0-100 µM).

    • Collect 50 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for murine TNF-α and IL-6.

  • Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Briefly, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP), is added.

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

    • The concentration of the cytokine in the samples is determined by interpolating from a standard curve generated with recombinant cytokine.

Western Blot Analysis of NF-κB Pathway Activation

Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway, such as the phosphorylated (activated) form of the p65 subunit (p-p65).

  • Cell Lysis and Protein Quantification:

    • After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

    • The total protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the target protein (e.g., rabbit anti-p-p65 NF-κB, typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as GAPDH or β-actin.

    • The intensity of the protein bands is quantified using densitometry software.

Conclusion

This compound demonstrates significant potential as a regulator of microglial activation. Its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide through the modulation of the NF-κB and potentially the CysLT signaling pathways highlights its therapeutic promise for neuroinflammatory and neurodegenerative diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and its derivatives in the context of central nervous system disorders. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this compound.

References

Ergolide: A Potential Neurotherapeutic Agent Through Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Exploration of Ergolide's Anti-Neuroinflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current preclinical research on this compound as a potential neurotherapeutic agent. The information is intended for a scientific audience and does not constitute medical advice. This compound is an investigational compound and is not approved for any clinical use.

Introduction

This compound, a naturally occurring sesquiterpene lactone isolated from the plant Inula brittanica, has emerged as a molecule of interest for its immunoregulatory and anti-inflammatory properties.[1] While traditionally investigated for its anti-cancer and systemic anti-inflammatory effects, recent preclinical studies have explored its potential therapeutic applications in the context of neurodegenerative diseases.[1] It is crucial to distinguish this compound, a sesquiterpene lactone, from ergot-derived compounds like pthis compound, which are dopamine receptor agonists with a different mechanism of action and clinical application.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neurons, where neuroinflammation plays a significant pathological role.[1][2] This has led researchers to investigate anti-inflammatory compounds as potential neurotherapeutics. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, focusing on its mechanism of action, quantitative effects on neuroinflammatory models, and detailed experimental protocols from key studies.

Core Mechanism of Action: Attenuation of Neuroinflammation

The primary neurotherapeutic potential of this compound, as suggested by current research, lies in its ability to modulate the activity of microglia, the resident immune cells of the central nervous system.[1] Chronic activation of microglia contributes to a persistent pro-inflammatory environment that is neurotoxic.[1][3] this compound has been shown to attenuate the production of pro-inflammatory mediators and nitric oxide (NO) from activated microglia.[1]

The key signaling pathway implicated in this compound's anti-inflammatory effect is the Nuclear Factor-kappa B (NF-κB) pathway.[1][4][5] this compound has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes.[5][6] This inhibition appears to occur, at least in part, through the prevention of the degradation and phosphorylation of IκB, an inhibitory protein of NF-κB, and a reduction in the activity of IκB kinase (IKK).[4][5] Furthermore, some evidence suggests an upstream involvement of Protein Kinase Cα (PKCα) in this compound's modulation of the NF-κB pathway.[4]

Recent findings also propose a role for the cysteinyl leukotriene (CysLT) pathway in the this compound-mediated regulation of microglial activation.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies on this compound, focusing on its effects on microglial activation, neuroinflammation, and cell viability.

Table 1: Effect of this compound on Pro-inflammatory Mediator Production in Microglia

Cell LineStimulantThis compound ConcentrationMediator% Inhibition / ReductionReference
BV2 (murine microglia)LTA (5 µg/mL)5 µMTNF-αSignificant reduction[1]
BV2 (murine microglia)LTA (5 µg/mL)5 µMIL-6Significant reduction[1]
BV2 (murine microglia)LTA (5 µg/mL)5 µMNOSignificant reduction[1]
BV2 (murine microglia)LPS (5 ng/mL)5 µMTNF-αSignificant reduction[1]
BV2 (murine microglia)LPS (5 ng/mL)5 µMIL-6Significant reduction[1]
BV2 (murine microglia)LPS (5 ng/mL)5 µMNOSignificant reduction[1]
RAW 264.7 (murine macrophages)LPS/IFN-γ1-10 µMiNOS and COX-2 expressionConcentration-dependent decrease[6]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineThis compound ConcentrationEffect on Cell ViabilityReference
N2a (murine neuroblastoma)1, 3, 5 µMConcentration-dependent decrease in viability[6]
SH-SY5Y (human neuroblastoma)1, 3, 5, 10 µMConcentration-dependent decrease in viability[6]
Jurkat T cellsNot specifiedInduction of apoptosis[5]
ALL cell linesNot specifiedCell cycle arrest and ROS-dependent apoptosis[7]

Table 3: In Vivo Effects of this compound in a Zebrafish Model of Inflammation

ModelThis compound TreatmentOutcomeEffectReference
LPS-induced inflammation5 µMSurvivalImproved[1]
LPS-induced inflammation5 µMSensorimotor behaviorAlleviated dysfunction[1]
PTZ-induced seizures5 µMSeizure-like activityNo mitigation[1]

Key Experimental Protocols

This section provides a detailed description of the methodologies used in the key studies investigating the neurotherapeutic potential of this compound.

Microglial Cell Culture and Activation
  • Cell Lines: Murine BV2 and N9 microglial cell lines are commonly used.[1]

  • Seeding: Cells are seeded in 24-well or 96-well plates at a density of 1.5 × 10^5 cells/well or 1 × 10^4 cells/well, respectively, and incubated overnight at 37°C.[1]

  • Activation: To induce a pro-inflammatory M1-like state, microglial cells are stimulated with Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS) from E. coli (5 ng/mL or 200 ng/mL) or lipoteichoic acid (LTA) from S. aureus (5 µg/mL).[1]

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 1 to 10 µM) for a specified duration (e.g., 24 hours) in the presence or absence of the inflammatory stimulant.[1]

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent assay.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures the metabolic activity of cells.

  • LDH Assay: Cytotoxicity is determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Western Blot Analysis for NF-κB Pathway Proteins
  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for proteins in the NF-κB pathway (e.g., p65, IκBα, phospho-IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

Zebrafish Inflammation Model
  • Animal Model: Zebrafish larvae at 4 days post-fertilization (dpf) are used.[1]

  • Treatment: Larvae are exposed to this compound (e.g., 5 µM) or a vehicle control (e.g., 0.025% DMSO).[1]

  • Induction of Inflammation: Inflammation is induced by the application of LPS to the bathing media.[1]

  • Behavioral Analysis: Locomotor activity is monitored using a video tracking system to assess sensorimotor function.[1]

  • Gene Expression Analysis (qRT-PCR): The expression of inflammatory genes (e.g., tnfα, il-1β) in the larvae is measured by quantitative real-time polymerase chain reaction (qRT-PCR).[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow for evaluating this compound.

Ergolide_NFkB_Pathway cluster_cytoplasm Cytoplasm TLR TLR PKCa PKCα TLR->PKCa Activation IKK IKK PKCa->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB IκB Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Transcription This compound This compound This compound->PKCa Inhibition This compound->IKK Inhibition

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Ergolide_Experimental_Workflow start Start: Hypothesis This compound has neuroprotective effects in_vitro In Vitro Studies (Microglia/Neuronal Cells) start->in_vitro in_vivo In Vivo Studies (Zebrafish Model) start->in_vivo activation Induce Neuroinflammation (LPS/LTA) in_vitro->activation treatment Treat with this compound in_vivo->treatment activation->treatment cytokine_assay Measure Cytokines/NO treatment->cytokine_assay viability_assay Assess Cell Viability treatment->viability_assay pathway_analysis Analyze Signaling Pathways (e.g., NF-κB) treatment->pathway_analysis behavioral_assay Assess Behavior & Survival treatment->behavioral_assay end Conclusion: Evaluate Neurotherapeutic Potential cytokine_assay->end viability_assay->end pathway_analysis->end behavioral_assay->end

Caption: General experimental workflow for evaluating the neurotherapeutic potential of this compound.

Discussion and Future Directions

The current body of preclinical evidence suggests that this compound may have therapeutic potential for neurodegenerative diseases primarily through its anti-inflammatory effects on microglia. Its ability to inhibit the NF-κB pathway and reduce the production of pro-inflammatory mediators is a promising aspect. The in vivo studies in a zebrafish model of inflammation further support its potential to alleviate inflammatory-mediated dysfunction.[1]

However, several critical considerations and knowledge gaps remain:

  • Neurotoxicity: this compound has demonstrated a pro-oxidant and cytotoxic effect on neuroblastoma cells in vitro.[1][6] This raises concerns about its therapeutic window and potential for off-target toxicity in the central nervous system. Further studies are needed to understand the concentration-dependent effects and the specific neuronal populations that may be vulnerable.

  • Blood-Brain Barrier Permeability: There is currently no direct evidence to confirm whether this compound can cross the blood-brain barrier (BBB) in mammals. While some other sesquiterpene lactones have been shown to be BBB permeable, this needs to be experimentally verified for this compound to be considered a viable CNS therapeutic.[8]

  • Lack of Clinical Data: All the available data on this compound are from preclinical studies. There have been no clinical trials to evaluate its safety and efficacy in humans for any indication.

  • Specificity and Off-Target Effects: The full spectrum of molecular targets of this compound in the brain is not yet elucidated. A thorough investigation of its off-target effects is necessary to assess its safety profile.

Future research should focus on addressing these limitations. Studies using mammalian models of neurodegenerative diseases are crucial to validate the findings from in vitro and zebrafish studies. Furthermore, medicinal chemistry efforts could be directed towards synthesizing this compound derivatives with improved neuroprotective properties and a better safety profile, potentially separating the desired anti-inflammatory effects from the observed cytotoxicity.

References

Ergolide (C₁₇H₂₂O₅): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergolide, a sesquiterpene lactone with the molecular formula C₁₇H₂₂O₅, is a natural product isolated from plants of the Inula genus, notably Inula hupehensis and Inula britannica.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-inflammatory and antineoplastic properties. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activities with a focus on its mechanism of action, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

General Properties
PropertyValueSource
Molecular FormulaC₁₇H₂₂O₅PubChem[1]
Molecular Weight306.35 g/mol PubChem[1]
IUPAC Name[(3aR,4S,5aR,8S,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,5,5a,6,7,8,9,9a-decahydroazuleno[4,5-b]furan-4-yl] acetatePubChem[1]
CAS Number54999-07-4PubChem[1]
Computed Properties

The following properties have been computationally predicted and are provided by PubChem.

PropertyValue
XLogP3-AA1.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass306.14672380 g/mol
Monoisotopic Mass306.14672380 g/mol
Topological Polar Surface Area75.7 Ų
Heavy Atom Count22
Complexity565
Solubility

Specific quantitative solubility data for this compound in various solvents is limited. However, one commercial supplier indicates its solubility in dimethyl sulfoxide (DMSO).

SolventSolubility
DMSOSoluble

Note: Further experimental validation of solubility in a range of solvents is recommended for drug development purposes.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are not provided, the literature confirms its characterization using the following methods. A comprehensive search for publicly available spectra or detailed peak lists was not successful.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been used for the structural elucidation of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy has been employed to identify functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.

Synthesis and Isolation

Total Synthesis

A detailed, step-by-step protocol for the total synthesis of this compound is not currently available in the reviewed literature. The complex stereochemistry of sesquiterpene lactones presents a significant synthetic challenge.

Isolation from Natural Sources

This compound is naturally present in and has been isolated from the aerial parts of Inula hupehensis and the flowers of Inula britannica. A general protocol for the isolation of sesquiterpene lactones from Inula species involves the following steps. Please note that this is a generalized workflow and optimization for this compound isolation is necessary.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory and anticancer activities, which are primarily attributed to its modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response. The proposed mechanism involves the inhibition of IκB (inhibitor of κB) degradation, which in turn prevents the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Transcription Pro-inflammatory Gene Transcription DNA->Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anticancer Activity: Induction of ROS-Dependent Apoptosis

In various cancer cell lines, particularly in acute lymphoblastic leukemia, this compound has been demonstrated to induce cell cycle arrest and apoptosis. This pro-apoptotic effect is mediated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS triggers a cascade of events leading to programmed cell death.

ROS_Apoptosis_Pathway This compound This compound ROS Increased Intracellular ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: ROS-dependent apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Leukemia cell lines (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Treated and untreated cells

  • DCFH-DA stock solution (in DMSO)

  • Serum-free medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate or appropriate culture vessel and treat with this compound for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with a working solution of 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze by flow cytometry.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the NF-κB signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and anticancer properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and the induction of ROS-dependent apoptosis, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound's properties and the experimental approaches to study its effects. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and toxicological studies, as well as the development of efficient synthetic routes.

References

Ergolide: A Potent Modulator of Inflammatory Cytokines and Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ergolide, a sesquiterpene lactone isolated from Inula britannica, has demonstrated significant anti-inflammatory properties by potently inhibiting the production of key inflammatory mediators, including nitric oxide (NO) and various pro-inflammatory cytokines. This technical whitepaper provides an in-depth analysis of the mechanisms underlying this compound's effects, with a focus on its impact on cellular signaling pathways. This document summarizes quantitative data from preclinical studies, details common experimental protocols for evaluating its activity, and presents visual representations of its mechanism of action to support further research and development.

Introduction

Inflammation is a complex biological response crucial for host defense. However, dysregulated inflammatory processes contribute to the pathogenesis of numerous chronic diseases. A key aspect of the inflammatory cascade is the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as the excessive synthesis of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[1][2] this compound has emerged as a promising natural compound that can attenuate these inflammatory responses.[2][3] Its primary mechanism involves the suppression of the nuclear factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[4][5]

Quantitative Impact of this compound on Inflammatory Mediators

This compound exhibits a dose-dependent inhibitory effect on the production of nitric oxide and pro-inflammatory cytokines in various cell models, most notably in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)-stimulated RAW 264.7 macrophages and BV2 microglia.

Table 1: this compound's Inhibition of Nitric Oxide Production
Cell LineStimulant(s)This compound Concentration% Inhibition of Nitrite ProductionReference
RAW 264.7LPS/IFN-γConcentration-dependentData indicates significant reduction[5]
BV2LTAConcentration-dependentData indicates significant reduction[2]
BV2LPSConcentration-dependentData indicates significant reduction[2]
Table 2: this compound's Inhibition of Pro-inflammatory Cytokine Production
Cell LineStimulantCytokineThis compound Concentration% InhibitionReference
BV2LTATNF-αConcentration-dependentData indicates significant reduction[2]
BV2LTAIL-6Concentration-dependentData indicates significant reduction[2]
BV2LPSTNF-αConcentration-dependentData indicates significant reduction[2]
BV2LPSIL-6Concentration-dependentData indicates significant reduction[2]

Note: The referenced literature confirms a concentration-dependent inhibitory effect. Specific percentage values would need to be extracted from the full-text articles.

Core Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are primarily attributed to its interference with key intracellular signaling pathways that regulate the expression of iNOS and pro-inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including Nos2 (iNOS), Tnf, Il6, and Il1b.[4][6]

This compound has been shown to suppress NF-κB activation through multiple mechanisms:

  • Stabilization of IκB: this compound inhibits the degradation and phosphorylation of IκB, thereby preventing the release and nuclear translocation of NF-κB.[4][5][6]

  • Inhibition of IκB Kinase (IKK) Activity: The suppression of IκB degradation is associated with a reduction in IKK activity, a key upstream kinase in the NF-κB pathway.[4][6]

  • Direct Modification of NF-κB: Some evidence suggests that this compound may directly modify the active NF-κB complex, further inhibiting its DNA-binding activity.[1][5]

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB P IkB IκB NFkB NF-κB NFkB_IkB->IkB Degradation NFkB_p Active NF-κB (p65/p50) NFkB_IkB->NFkB_p Nucleus Nucleus NFkB_p->Nucleus Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Genes This compound This compound This compound->IKK This compound->NFkB_p Direct Inhibition

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and directly targeting active NF-κB.

Modulation of Other Signaling Pathways

While NF-κB is a primary target, other pathways may also be involved in this compound's anti-inflammatory effects:

  • MAPK Pathway: The role of mitogen-activated protein kinases (MAPKs) in this compound's mechanism is less clear, with some studies suggesting its NF-κB inhibitory effects are independent of p38 and p44/42 MAPK.[2][6]

  • Cysteinyl Leukotriene (CysLT) Pathway: Recent research suggests a potential role for the CysLT pathway in this compound-mediated regulation of microglial activation.[2]

  • NLRP3 Inflammasome: this compound has been shown to covalently bind to the NACHT domain of NLRP3, preventing the assembly and activation of the NLRP3 inflammasome and subsequent pyroptosis.[7]

Experimental Protocols

The following are generalized protocols for assessing the impact of this compound on inflammatory cytokine and nitric oxide production, based on methodologies cited in the literature.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2 are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) and/or IFN-γ (e.g., 10 U/mL) for a designated time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)-ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite.[8]

Cytokine Production Assay (ELISA)
  • Sample Collection: Cell culture supernatants are collected after treatment.

  • ELISA: The concentrations of specific cytokines (e.g., TNF-α, IL-6) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Cytokine concentrations are calculated based on a standard curve.[9]

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are lysed to extract total protein or nuclear and cytoplasmic fractions.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., p-IκBα, IκBα, p65, iNOS, COX-2, β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start: Seed Cells (e.g., RAW 264.7) Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS/IFN-γ Pretreat->Stimulate Incubate Incubate (e.g., 24h) Stimulate->Incubate Collect Collect Supernatant & Lyse Cells Incubate->Collect Supernatant Supernatant Collect->Supernatant Lysate Cell Lysate Collect->Lysate Griess Griess Assay for NO Supernatant->Griess ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant->ELISA Western Western Blot for Proteins (NF-κB pathway, iNOS) Lysate->Western

Caption: A general experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound demonstrates compelling potential as an anti-inflammatory agent by effectively suppressing the production of nitric oxide and pro-inflammatory cytokines. Its well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation. Future research should focus on in vivo studies to validate these findings in preclinical models of inflammatory diseases. Additionally, exploring the interplay between the NF-κB, CysLT, and NLRP3 inflammasome pathways in response to this compound could provide a more comprehensive understanding of its immunomodulatory effects and facilitate its development as a novel therapeutic.

References

Methodological & Application

Ergolide Treatment Protocol for In Vitro Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ergolide is a sesquiterpene lactone isolated from plants of the Inula genus, which has demonstrated significant anti-inflammatory and anti-cancer properties. In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines, including Jurkat T cells, uveal melanoma cells, and leukemic cell lines.[1][2][3] The primary mechanism of action is attributed to the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of cell survival and inflammation.[1][4][5] this compound's inhibitory action on NF-κB leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby promoting programmed cell death.[1] Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) and cause cell cycle arrest in the G0/G1 phase.[3]

These application notes provide detailed protocols for treating in vitro cell cultures with this compound and subsequently assessing its effects on cell viability, apoptosis, and the NF-κB signaling pathway.

Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects in various cell lines as reported in the literature.

Cell LineCell TypeTreatment ConcentrationDurationObserved Effects
Jurkat T cellsHuman T-cell leukemiaNot specifiedNot specifiedInduction of apoptosis, DNA fragmentation, caspase-3 activation.[1]
RAW 264.7Murine macrophageNot specified18 hoursInhibition of iNOS and COX-2 expression, inhibition of NF-κB activation.[4]
Mel285, Mel270, OMM2.5Uveal melanoma1, 5, 10 µM96 hoursDose-dependent reduction in cell colony proliferation.[2]
Leukemic cell linesHuman leukemiaNot specifiedNot specifiedInduction of cell cycle arrest and ROS-dependent apoptosis.[3]
BV2Murine microglia5 ng/mL (LPS stimulation)24 hoursAttenuation of inflammatory cytokine and nitric oxide production.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound. Specific cell seeding densities and this compound concentrations should be optimized for each cell line.

Materials:

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (dissolved in DMSO)

  • Tissue culture plates/flasks

Protocol:

  • Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry).

  • Allow cells to adhere and reach 70-80% confluency.

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • 96-well plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and treat with this compound as described in Protocol 1.

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide).[5]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis of NF-κB Pathway

This protocol is for the detection of key proteins in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.

a. Cell Lysis and Protein Extraction

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and transfer it to a new tube.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. Western Blotting

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Mix protein samples with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treatment This compound Treatment (e.g., 1, 5, 10 µM) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (NF-κB Pathway) treatment->western viability_analysis Absorbance Reading (570 nm) viability->viability_analysis apoptosis_analysis Flow Cytometry apoptosis->apoptosis_analysis western_analysis Chemiluminescence Imaging western->western_analysis

Caption: Experimental workflow for in vitro this compound treatment and analysis.

ergolide_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor This compound This compound ikb_nfkb IκB-NF-κB Complex This compound->ikb_nfkb Inhibits degradation nfkb NF-κB (p65) ikb IκB nfkb_nuc NF-κB (p65) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2, XIAP) dna->anti_apoptotic Transcription apoptosis Apoptosis anti_apoptotic->apoptosis Inhibits

References

Ergolide Application Notes for Metastatic Uveal Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ergolide, a sesquiterpene lactone, in the context of metastatic uveal melanoma (MUM) cell lines. The following sections detail the effective dosages, experimental protocols for assessing its anti-cancer effects, and the known signaling pathways involved.

Introduction

Uveal melanoma is a rare but aggressive form of cancer affecting the eye, with a high propensity for metastasis, primarily to the liver. Metastatic uveal melanoma (MUM) has a poor prognosis, and effective therapeutic options are limited.[1][2] this compound, a natural compound isolated from Inula britannica, has demonstrated anti-proliferative and anti-cancer properties in various cancer models.[1][3] Recent studies have highlighted its potential as a therapeutic agent against MUM, showing significant reductions in cell viability and proliferation in vitro and in vivo.[2][3][4]

Quantitative Data Summary

This compound has been shown to be effective against both primary (Mel285, Mel270) and metastatic (OMM2.5) uveal melanoma cell lines. Its efficacy is dose-dependent, with significant anti-proliferative effects observed at micromolar concentrations.

Table 1: In Vitro Efficacy of this compound in Uveal Melanoma Cell Lines
Cell LineTypeAssayDosage (µM)EffectReference
OMM2.5MetastaticMTT Assay2.9IC50 value
OMM2.5MetastaticMTT Assay5~71% reduction in cell metabolism
OMM2.5MetastaticMTT Assay7.5~82% reduction in cell metabolism
OMM2.5MetastaticMTT Assay10~94% reduction in cell metabolism
OMM2.5MetastaticClonogenic Assay1~48% reduction in surviving colonies
OMM2.5MetastaticClonogenic Assay5~99.7% reduction in surviving colonies
OMM2.5MetastaticClonogenic Assay10~99.9% reduction in surviving colonies
Mel285PrimaryClonogenic Assay1~54% reduction in surviving colonies
Mel285PrimaryClonogenic Assay5~99.8% reduction in surviving colonies
Mel285PrimaryClonogenic Assay10~99.9% reduction in surviving colonies
Mel270PrimaryClonogenic Assay1~50% reduction in surviving colonies
Mel270PrimaryClonogenic Assay5~99.85% reduction in surviving colonies
Mel270PrimaryClonogenic Assay10~99.96% reduction in surviving colonies

Experimental Protocols

The following are detailed protocols for the key experiments used to determine the efficacy of this compound against uveal melanoma cell lines.

MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Uveal melanoma cell lines (e.g., OMM2.5)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the uveal melanoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) and a vehicle control (e.g., 0.5% DMSO).

  • Incubation: Incubate the plates for 96 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Assay for Cell Proliferation

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

  • Uveal melanoma cell lines (e.g., OMM2.5, Mel285, Mel270)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in methanol/water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate a low, predetermined number of cells into 6-well plates.

  • Drug Treatment: Allow cells to attach, then treat with various concentrations of this compound (e.g., 1, 5, 10 µM) for 96 hours.[4]

  • Recovery: After 96 hours, replace the drug-containing medium with fresh, drug-free medium.[4]

  • Colony Formation: Culture the cells for an additional 10 days, allowing for colony formation.[4]

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the colonies with a methanol/acetic acid solution.

    • Stain the colonies with Crystal Violet solution for approximately 2 hours.

  • Colony Counting: Wash the plates with water, allow them to air dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the surviving fraction of cells for each treatment group compared to the vehicle control.

Signaling Pathways and Molecular Mechanisms

Proteomic studies have begun to elucidate the molecular mechanisms behind this compound's anti-cancer effects in metastatic uveal melanoma.[3] The primary observed effects are the alteration of the proteasomal pathway in extracellular vesicles and the upregulation of specific stress-response proteins.[3] Additionally, this compound is a known inhibitor of the NF-κB signaling pathway in other cancer types, which is a highly relevant pathway in uveal melanoma.[1][5][6]

Known Molecular Effects of this compound in Uveal Melanoma
  • Proteasomal Pathway: In extracellular vesicles (EVs) isolated from this compound-treated OMM2.5 cells, proteins associated with the proteasomal pathway were found to be significantly altered.[3]

  • Protein Upregulation: Treatment of OMM2.5 cells with this compound resulted in the significant upregulation of Heme Oxygenase 1 (HMOX1) and Growth/Differentiation Factor 15 (GDF15).[3]

Probable Inhibition of NF-κB Signaling

While not yet demonstrated specifically in uveal melanoma, this compound has been shown to inhibit the NF-κB signaling pathway in other cancer cell lines.[1][5][6] This is a crucial pathway for cancer cell proliferation, survival, and inflammation. The mechanism of inhibition involves preventing the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the translocation of the active NF-κB p65 subunit to the nucleus.[5][6] Given that the NF-κB pathway is constitutively active in uveal melanoma, its inhibition by this compound is a highly probable mechanism of action.[5]

Ergolide_Signaling_Pathway cluster_cell Uveal Melanoma Cell cluster_effects Observed Effects in UM This compound This compound PKCa PKCα This compound->PKCa Inhibits (Probable in UM) HMOX1 HMOX1 Upregulation This compound->HMOX1 GDF15 GDF15 Upregulation This compound->GDF15 Proteasome Altered Proteasomal Pathway (in Extracellular Vesicles) This compound->Proteasome IKK IKK PKCa->IKK IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation Proliferation Cell Proliferation & Survival Genes Nucleus->Proliferation Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Culture Culture Metastatic Uveal Melanoma Cell Lines (e.g., OMM2.5) MTT MTT Assay (Cell Viability) Culture->MTT Clonogenic Clonogenic Assay (Cell Proliferation) Culture->Clonogenic Prepare Prepare this compound Stock (in DMSO) Prepare->MTT Prepare->Clonogenic IC50 Calculate IC50 MTT->IC50 Colony Quantify Colony Formation Clonogenic->Colony Mechanism Investigate Mechanism (Proteomics, Western Blot) IC50->Mechanism Colony->Mechanism

References

Application Notes: Investigating the Therapeutic Potential of Ergolide in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases.[1] The development of novel therapeutic agents with targeted mechanisms of action is therefore a critical area of research. Ergolide, a sesquiterpene lactone, has demonstrated anti-cancer properties in various cancer cell lines, including leukemia and uveal melanoma.[2][3][4] This document provides a detailed experimental framework for evaluating the efficacy and elucidating the mechanism of action of this compound in neuroblastoma cells.

Background on this compound

This compound is a natural compound that has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[2][5][6] Its anti-tumor effects are linked to the induction of reactive oxygen species (ROS) and the inhibition of the pro-survival NF-κB signaling pathway.[2][5][6][7] Studies have also indicated its potential to modulate inflammatory responses.[8] These known mechanisms provide a strong rationale for investigating its effects on neuroblastoma, a tumor type where pathways like PI3K/Akt/mTOR and MAPK/ERK are often dysregulated, contributing to cell survival and proliferation.[9][10][11][12]

Key Research Questions

This experimental design aims to answer the following key questions:

  • What is the cytotoxic and anti-proliferative effect of this compound on neuroblastoma cell lines?

  • Does this compound induce apoptosis and/or cause cell cycle arrest in neuroblastoma cells?

  • What are the underlying molecular mechanisms of this compound's action in neuroblastoma cells, with a focus on key survival signaling pathways?

To address these questions, a series of in vitro experiments are proposed, including assessments of cell viability, apoptosis, cell cycle distribution, and the expression of key signaling proteins.

Experimental Workflow

The following diagram outlines the general experimental workflow for testing the effects of this compound on neuroblastoma cells.

G cluster_setup Phase 1: Initial Screening cluster_assays Phase 2: Phenotypic Assays cluster_mechanism Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis & Interpretation A Neuroblastoma Cell Culture B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E G Data Compilation & Statistical Analysis C->G F Western Blot Analysis (PI3K/Akt/mTOR & MAPK/ERK Pathways) D->F E->F F->G H Conclusion & Future Directions G->H G cluster_this compound This compound Action cluster_cellular Cellular Response cluster_outcome Cellular Outcome This compound This compound ROS ROS Generation This compound->ROS induces NFkB NF-κB Inhibition This compound->NFkB induces PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition This compound->PI3K_Akt may induce MAPK_ERK MAPK/ERK Pathway Inhibition This compound->MAPK_ERK may induce Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis PI3K_Akt->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation MAPK_ERK->Apoptosis MAPK_ERK->Proliferation CellCycleArrest Cell Cycle Arrest CellCycleArrest->Proliferation

References

Measuring Ergolide's Impact on NF-κB Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to measure the impact of Ergolide, a sesquiterpene lactone, on the activation of Nuclear Factor-kappa B (NF-κB). This compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[1][2][3] The following protocols outline key experiments to quantify the inhibitory effects of this compound on NF-κB activation, including the analysis of IκBα degradation, nuclear translocation of the p65 subunit, and NF-κB DNA binding activity.

Introduction to NF-κB Signaling and this compound's Role

The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and immunity.[4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4][7] Upon stimulation by various agents such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα.[7][8] This degradation unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes like iNOS and COX-2.[1][9]

This compound has been shown to suppress NF-κB activation through multiple mechanisms. It inhibits the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[1][8] Additionally, this compound may directly inhibit the DNA-binding activity of active NF-κB.[1] These actions lead to the downregulation of NF-κB target genes involved in the inflammatory process.[1][10]

Below is a diagram illustrating the canonical NF-κB signaling pathway and the inhibitory points of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_NFkB IκBα NF-κB (p50/p65) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa_NFkB p-IκBα NF-κB (p50/p65) IKK_complex->p_IkBa_NFkB Proteasome Proteasome p_IkBa_NFkB->Proteasome Degradation NFkB NF-κB (p50/p65) p_IkBa_NFkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Nuclear Translocation DNA DNA NFkB_n->DNA DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Ergolide_1 This compound Ergolide_1->IKK_complex Inhibition of IκBα Degradation Ergolide_2 This compound Ergolide_2->NFkB_n Inhibition of DNA Binding

Figure 1: NF-κB signaling pathway and points of this compound inhibition.

Experimental Design and Workflow

To assess the impact of this compound on NF-κB activation, a series of experiments should be conducted. The general workflow involves cell culture, stimulation with an NF-κB activator in the presence or absence of this compound, and subsequent analysis using various molecular biology techniques.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7, HeLa) Pre-treatment 2. Pre-treatment with this compound (various concentrations) Cell_Culture->Pre-treatment Stimulation 3. Stimulation (e.g., LPS, TPA) Pre-treatment->Stimulation Cell_Lysis 4. Cell Lysis and Fractionation Stimulation->Cell_Lysis Western_Blot Western Blot (IκBα, p-p65, p65, Lamin B1, β-actin) Cell_Lysis->Western_Blot EMSA EMSA (NF-κB DNA Binding) Cell_Lysis->EMSA Reporter_Assay Luciferase Reporter Assay (NF-κB Transcriptional Activity) Cell_Lysis->Reporter_Assay

Figure 2: General experimental workflow for assessing this compound's effect on NF-κB.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophages) or HeLa (human epithelial cells) are suitable for these studies.[1][8]

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 10 cm dishes for nuclear extraction).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.[2]

    • Stimulate the cells with an NF-κB activator, such as LPS (1 µg/mL) and IFN-γ (10 units/mL) for RAW 264.7 cells or TPA (100 nM) for HeLa cells, for the indicated times (e.g., 30 minutes for IκBα degradation, 1 hour for p65 translocation).[1][8]

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with the stimulus only, and cells treated with a known NF-κB inhibitor (e.g., parthenolide) as a positive control.[11]

Western Blot Analysis for IκBα Degradation and p65 Nuclear Translocation

This protocol allows for the visualization and quantification of key proteins in the NF-κB pathway.

  • Materials:

    • RIPA buffer (for whole-cell lysates)

    • Nuclear and cytoplasmic extraction kits

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies: anti-IκBα, anti-phospho-p65, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic/loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Protein Extraction:

      • For IκBα degradation, prepare whole-cell lysates using RIPA buffer.

      • For p65 translocation, perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

      • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin for cytoplasmic and whole-cell lysates, Lamin B1 for nuclear lysates).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is a sensitive method to detect the binding of active NF-κB to its DNA recognition sequence.[12]

  • Materials:

    • Nuclear extraction kit

    • Biotin-labeled or radioactively labeled NF-κB consensus oligonucleotide probe

    • Unlabeled ("cold") NF-κB consensus oligonucleotide

    • Poly(dI-dC)

    • EMSA binding buffer

    • Native polyacrylamide gels

    • Nylon membrane (for biotin-labeled probes)

    • Streptavidin-HRP conjugate and chemiluminescent substrate (for biotin-labeled probes)

    • Phosphor screen and imager (for radioactive probes)

  • Protocol:

    • Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells.

    • Binding Reaction:

      • In a microfuge tube, combine nuclear extract (5-10 µg), poly(dI-dC), and EMSA binding buffer.

      • For competition assays, add a 50-fold molar excess of unlabeled oligonucleotide before adding the labeled probe.

      • Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes.

    • Electrophoresis:

      • Load the samples onto a native polyacrylamide gel.

      • Run the gel at a low voltage in a cold room.

    • Detection:

      • For radioactive probes, dry the gel and expose it to a phosphor screen.

      • For biotin-labeled probes, transfer the DNA-protein complexes to a nylon membrane, crosslink, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[12][13]

  • Materials:

    • NF-κB luciferase reporter plasmid (containing multiple copies of the NF-κB consensus sequence upstream of the luciferase gene)

    • A control plasmid expressing Renilla luciferase (for normalization)

    • Lipofectamine or other transfection reagent

    • Luciferase assay system

  • Protocol:

    • Transfection:

      • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

      • Allow cells to recover for 24 hours.

    • Treatment: Pre-treat the transfected cells with this compound and then stimulate with an NF-κB activator as described in section 3.1.

    • Luciferase Assay:

      • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on IκBα Degradation

TreatmentThis compound (µM)Stimulus (LPS/IFN-γ)Relative IκBα Protein Level (Normalized to β-actin)% Inhibition of Degradation
Control0-1.00 ± 0.05-
Stimulus0+0.25 ± 0.030
This compound1+0.45 ± 0.0426.7
This compound5+0.70 ± 0.0660.0
This compound10+0.90 ± 0.0586.7

Table 2: Effect of this compound on p65 Nuclear Translocation

TreatmentThis compound (µM)Stimulus (LPS/IFN-γ)Relative Nuclear p65 Level (Normalized to Lamin B1)% Inhibition of Translocation
Control0-0.10 ± 0.02-
Stimulus0+1.00 ± 0.080
This compound1+0.75 ± 0.0627.8
This compound5+0.40 ± 0.0566.7
This compound10+0.20 ± 0.0388.9

Table 3: Effect of this compound on NF-κB DNA Binding Activity (EMSA)

TreatmentThis compound (µM)Stimulus (LPS/IFN-γ)Relative DNA Binding Activity (Densitometry)% Inhibition
Control0-0.05 ± 0.01-
Stimulus0+1.00 ± 0.070
This compound1+0.65 ± 0.0535.0
This compound5+0.30 ± 0.0470.0
This compound10+0.15 ± 0.0285.0

Table 4: Effect of this compound on NF-κB Transcriptional Activity (Luciferase Assay)

TreatmentThis compound (µM)Stimulus (LPS/IFN-γ)Relative Luciferase Activity (Normalized to Renilla)% Inhibition
Control0-1.0 ± 0.1-
Stimulus0+15.0 ± 1.20
This compound1+10.5 ± 0.932.1
This compound5+5.0 ± 0.671.4
This compound10+2.5 ± 0.389.3

Conclusion

The protocols and application notes provided here offer a comprehensive framework for investigating the inhibitory effects of this compound on NF-κB activation. By employing these methods, researchers can obtain robust and quantifiable data on the molecular mechanisms by which this compound exerts its anti-inflammatory effects. This information is crucial for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Application Notes and Protocols: Ergolide in Vivo Studies for Sensorimotor Behavior Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergolide is a semi-synthetic ergot derivative that acts as a potent dopamine receptor agonist, with affinity for both D1 and D2 receptor subtypes. Its dopaminergic activity makes it a compound of interest for potential therapeutic applications in neurological and neurodegenerative disorders where sensorimotor function is compromised. Preclinical in vivo studies are crucial for elucidating the efficacy and mechanism of action of this compound on sensorimotor behavior. A study in a zebrafish model of inflammation demonstrated that this compound improved survival and alleviated dysfunction in sensorimotor behavior, suggesting a neuroprotective effect likely stemming from its immunoregulatory capacity[1]. While this provides a strong rationale for further investigation, detailed quantitative data from rodent models are essential for translation to clinical applications.

These application notes provide a comprehensive overview of the methodologies for assessing the effects of this compound on sensorimotor behavior in rodent models. The protocols detailed herein, including the Rotarod Test, Grip Strength Test, and Beam Walking Test, are standard assays for evaluating motor coordination, muscle strength, and balance.

Data Presentation

While specific quantitative data from in vivo rodent studies directly investigating this compound's effect on sensorimotor tasks are not extensively available in publicly accessible literature, the following tables present representative data. This data is hypothetical but reflects the expected outcomes based on this compound's known function as a dopamine agonist and the positive sensorimotor outcomes observed in zebrafish studies[1]. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effect of this compound on Motor Coordination in the Rotarod Test

Treatment GroupNLatency to Fall (seconds)
Vehicle Control10125.4 ± 10.2
This compound (1 mg/kg)10155.8 ± 12.5
This compound (3 mg/kg)10182.1 ± 15.1**
This compound (10 mg/kg)10165.3 ± 13.8
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control (Student's t-test).

Table 2: Effect of this compound on Forelimb Grip Strength

Treatment GroupNPeak Force (grams)
Vehicle Control12110.2 ± 8.5
This compound (1 mg/kg)12125.7 ± 9.1
This compound (3 mg/kg)12142.3 ± 10.3
This compound (10 mg/kg)12135.8 ± 9.8
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control (ANOVA with post-hoc test).

Table 3: Effect of this compound on Balance and Coordination in the Beam Walking Test

Treatment GroupNTime to Traverse (seconds)Number of Foot Slips
Vehicle Control108.2 ± 0.94.5 ± 0.6
This compound (1 mg/kg)106.5 ± 0.73.1 ± 0.5
This compound (3 mg/kg)105.1 ± 0.5 1.8 ± 0.3
This compound (10 mg/kg)105.8 ± 0.62.5 ± 0.4
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control (Mann-Whitney U test).

Signaling Pathway of this compound

This compound's primary mechanism of action involves the activation of dopamine D1 and D2 receptors. As a dopamine agonist, it mimics the endogenous ligand, dopamine, initiating downstream signaling cascades that modulate neuronal activity. The following diagram illustrates the proposed signaling pathway.

Ergolide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R D2R Dopamine D2 Receptor This compound->D2R Gs Gs Protein D1R->Gs Activates PLC Phospholipase C (PLC) D1R->PLC Activates (via Gq/11) Gi Gi Protein D2R->Gi Activates D2R->PLC Activates (via βγ subunits) AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Excitability & Gene Expression PKA->Neuronal_Response Phosphorylates Targets IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Co-activates PKC->Neuronal_Response Phosphorylates Targets

This compound's signaling through D1 and D2 dopamine receptors.

Experimental Workflow

A typical experimental workflow for assessing the effects of this compound on sensorimotor behavior in rodents is outlined below. This workflow ensures robust and reproducible data collection.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (1-2 weeks) Group_Allocation Randomized Group Allocation (Vehicle, this compound doses) Animal_Acclimation->Group_Allocation Baseline Baseline Behavioral Testing (Pre-treatment) Group_Allocation->Baseline Treatment This compound/Vehicle Administration (e.g., i.p., p.o.) Baseline->Treatment Post_Treatment_Testing Post-Treatment Behavioral Testing (e.g., 30, 60, 120 min post-dose) Treatment->Post_Treatment_Testing Rotarod Rotarod Test Post_Treatment_Testing->Rotarod Grip_Strength Grip Strength Test Post_Treatment_Testing->Grip_Strength Beam_Walking Beam Walking Test Post_Treatment_Testing->Beam_Walking Data_Collection Data Collection & Compilation Rotarod->Data_Collection Grip_Strength->Data_Collection Beam_Walking->Data_Collection Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Stats Interpretation Interpretation of Results & Conclusion Stats->Interpretation

Workflow for sensorimotor behavior analysis in rodents.

Experimental Protocols

The following are detailed protocols for three common sensorimotor behavioral tests in rodents.

Rotarod Test for Motor Coordination and Balance

Principle: This test assesses motor coordination and balance by measuring the time a rodent can stay on a rotating rod.

Equipment:

  • Rotarod apparatus for mice or rats

  • Timer

  • Clean cages for holding animals before and after the test

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.

  • Training (optional but recommended):

    • Place the animal on the stationary rod for 60 seconds.

    • On two consecutive days before testing, train the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 2-5 minutes per trial, for 2-3 trials per day.

  • Testing:

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Place the animal on the rotating rod, facing away from the direction of rotation.

    • Start the timer and the rod's acceleration simultaneously.

    • Record the latency (in seconds) for the animal to fall off the rod. If the animal clings to the rod and completes a full rotation, the trial should be stopped, and the latency recorded.

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis:

    • Calculate the average latency to fall across the trials for each animal.

    • Compare the mean latencies between the treatment groups using appropriate statistical tests.

Grip Strength Test for Neuromuscular Function

Principle: This test measures the maximal muscle strength of a rodent's forelimbs or all four limbs.

Equipment:

  • Grip strength meter with a wire grid or bar

  • Scale for measuring animal body weight

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes.

  • Testing (Forelimb):

    • Hold the animal by the base of its tail and lower it towards the grip meter.

    • Allow the animal to grasp the wire grid or bar with its forepaws.

    • Gently pull the animal away from the meter in a horizontal plane with a smooth, consistent motion until its grip is broken.

    • The meter will record the peak force exerted in grams or Newtons.

    • Perform 3-5 consecutive measurements per animal with a short rest period in between.

  • Testing (All Limbs - optional):

    • Follow the same procedure as for the forelimb test, but allow the animal to grasp the grid with all four paws.

  • Data Analysis:

    • Calculate the average peak force for each animal.

    • Normalize the grip strength to the animal's body weight (Force / Body Weight) to account for differences in size.

    • Compare the mean normalized grip strength between treatment groups.

Beam Walking Test for Fine Motor Coordination and Balance

Principle: This test assesses fine motor coordination, balance, and gait by requiring the animal to traverse a narrow, elevated beam.

Equipment:

  • Elevated beam (e.g., 1 meter long, with varying widths from wide to narrow)

  • A neutral start platform and a home cage or dark box at the end of the beam to motivate traversal.

  • Video camera for recording and later analysis (optional but recommended).

Procedure:

  • Acclimation and Training:

    • Habituate the animals to the testing room for at least 30 minutes.

    • For 2-3 days prior to testing, train the animals to traverse a wide beam to their home cage. Conduct 2-3 trials per day.

  • Testing:

    • Place the animal on the start platform of a narrow beam.

    • Start a timer as the animal begins to move across the beam.

    • Record the time it takes for the animal to traverse the beam to the end platform.

    • Count the number of foot slips (when a paw slips off the top surface of the beam).

    • Perform 2-3 trials per animal with an inter-trial interval of at least 5 minutes.

  • Data Analysis:

    • Calculate the average traversal time and the average number of foot slips for each animal.

    • Compare these parameters between the treatment groups using appropriate statistical analyses.

References

Application Note: Proteome Profiling of Cancer Cells Reveals Therapeutic Mechanisms of Ergolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergolide, a sesquiterpene lactone, has demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. This application note details the use of quantitative proteome profiling to elucidate the cellular response of cancer cells to this compound treatment. Specifically, we focus on the impact of this compound on global protein expression in metastatic uveal melanoma (MUM) cells and its inhibitory effects on key oncogenic signaling pathways, namely NF-κB and JNK.

Data Presentation

Quantitative proteomic analysis of OMM2.5 metastatic uveal melanoma cells treated with this compound revealed significant alterations in the proteome at both 4 and 24 hours post-treatment. A total of 5023 proteins were identified across all samples.[3] The following tables summarize the key differentially expressed proteins mentioned in the study. A full list of modulated proteins can be found in the supplementary materials of the cited research.[3]

Table 1: Summary of Differentially Expressed Proteins in OMM2.5 Cells after this compound Treatment [3]

Time PointTotal Proteins IdentifiedSignificantly Altered Proteins (p < 0.05, Fold Change ≥ 1.2)
4 hours502352
24 hours502355

Table 2: Examples of Significantly Upregulated Proteins in OMM2.5 Cellular Lysates after this compound Treatment [2][3]

Protein NameGene SymbolFunction
Heme oxygenase 1HMOX1Cellular stress response, antioxidant
Growth/differentiation factor 15GDF15Stress response cytokine
BRCA2 and CDKN1A Interacting ProteinBCCIPDNA repair, cell cycle control
Chitinase Domain Containing 1CHID1Unknown in this context, potential signaling role

Signaling Pathways Modulated by this compound

This compound has been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway and activating the JNK signaling pathway.[4]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of cell survival, inflammation, and immunity, and its aberrant activation is a hallmark of many cancers. This compound inhibits this pathway, leading to a decrease in the expression of anti-apoptotic proteins and promoting cell death.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK_complex IKK Complex This compound->IKK_complex Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor 1. Activation Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n 6. Nuclear Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB 5. Release Proteasome Proteasome IkB_p->Proteasome 4. Degradation Gene Target Gene Transcription (Anti-apoptotic) NFkB_n->Gene 7. Transcription Activation

Caption: this compound inhibits the NF-κB signaling pathway.

JNK Signaling Pathway Activation

The c-Jun N-terminal kinase (JNK) pathway is a component of the MAPK signaling network and is activated in response to cellular stress. Sustained activation of the JNK pathway can lead to apoptosis.

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Stress Signal) MAP3K MAP3K (e.g., ASK1) This compound->MAP3K 1. Activation MKK4_7 MKK4/7 MAP3K->MKK4_7 2. Phosphorylation JNK JNK MKK4_7->JNK 3. Phosphorylation cJun c-Jun JNK->cJun 4. Nuclear Translocation & Phosphorylation cJun_p P-c-Jun cJun->cJun_p Apoptosis Apoptosis cJun_p->Apoptosis 5. Pro-apoptotic Gene Expression

Caption: this compound activates the pro-apoptotic JNK pathway.

Experimental Protocols

This section provides a general workflow for the proteomic analysis of cancer cells treated with this compound.

Cell Culture and this compound Treatment
  • Cell Line: OMM2.5 metastatic uveal melanoma cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 2.5 µM) or vehicle control (e.g., DMSO) for specified time points (e.g., 4 and 24 hours).

Sample Preparation for Proteomics
  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduction: Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylation: Alkylate cysteine residues with iodoacetamide (IAA).

    • Digestion: Digest proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

  • Peptide Desalting:

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.

Mass Spectrometry Analysis
  • Liquid Chromatography (LC):

    • Separate the desalted peptides using a nano-flow high-performance liquid chromatography (HPLC) system with a reversed-phase C18 column.

    • Apply a gradient of increasing organic solvent (e.g., acetonitrile) to elute the peptides based on their hydrophobicity.

  • Mass Spectrometry (MS):

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • In DDA mode, the instrument acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.

Data Analysis
  • Database Searching:

    • Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.

  • Quantitative Analysis:

    • Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across different samples.

  • Statistical Analysis:

    • Use statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between this compound-treated and control samples.

    • Apply a significance threshold (e.g., p-value < 0.05 and fold change ≥ 1.2).

  • Bioinformatics Analysis:

    • Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.

Experimental Workflow Diagram

Proteomics_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Peptide Desalting (C18 SPE) C->D E 5. nanoLC-MS/MS Analysis D->E F 6. Database Searching (Protein Identification) E->F G 7. Label-Free Quantification F->G H 8. Statistical & Bioinformatic Analysis G->H

Caption: Quantitative proteomics workflow for this compound-treated cells.

Conclusion

Proteome profiling is a powerful tool for elucidating the mechanism of action of anti-cancer compounds like this compound. The data presented here demonstrate that this compound significantly alters the proteome of metastatic uveal melanoma cells, leading to the inhibition of the pro-survival NF-κB pathway and activation of the pro-apoptotic JNK pathway. These findings provide a molecular basis for the observed anti-cancer effects of this compound and highlight potential protein biomarkers for monitoring treatment response. The detailed protocols provided herein offer a robust framework for researchers to conduct similar studies to investigate the effects of novel drug candidates on the cellular proteome.

References

Application Note: Detection of Ergolide-Induced Reactive Oxygen Species (ROS) Levels by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis. However, an imbalance between ROS production and the biological system's ability to detoxify these reactive intermediates results in oxidative stress, which is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1][2][3] Ergolide, a sesquiterpenene lactone, has been shown to induce ROS production in cancer cells, leading to cell cycle arrest and apoptosis.[4] This application note provides a detailed protocol for the detection and quantification of intracellular ROS levels in response to this compound treatment using flow cytometry, a powerful technique for single-cell analysis.[5][6] The most commonly used fluorescent probe for this application is 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable dye that becomes fluorescent upon oxidation by ROS.[1][5][7]

Principle of the Assay

The assay is based on the cell-permeant fluorogenic dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][7][8] The fluorescence intensity of DCF is directly proportional to the level of intracellular ROS. This fluorescence can be measured using a flow cytometer, typically in the FITC or green channel (Excitation: 488-495 nm / Emission: 517-535 nm).[5][7][8]

Materials and Reagents

  • Cell Lines: A cell line of interest (e.g., Jurkat, SH-SY5Y, or other relevant cancer or neuronal cell lines).[4][9]

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • H2DCFDA (or CM-H2DCFDA): Stock solution (e.g., 10-20 mM in DMSO).[10]

  • Cell Culture Medium: Appropriate for the cell line used.

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Trypsin-EDTA (for adherent cells)

  • Propidium Iodide (PI) or other viability dye (optional): To exclude dead cells.[5]

  • Positive Control (optional): e.g., Hydrogen peroxide (H₂O₂) or Pyocyanin.[5][10]

  • Negative Control (optional): N-acetyl-L-cysteine (NAC), a ROS scavenger.[4][11]

  • Flow Cytometer

Experimental Protocols

Protocol 1: ROS Detection in Suspension Cells (e.g., Jurkat)
  • Cell Culture: Culture cells to a density of approximately 0.5 - 1 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.

  • This compound Treatment:

    • Seed cells at a density of 0.5 x 10⁶ cells/mL in fresh culture medium.

    • Add this compound at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 6, 12, 24 hours). A time-course experiment is recommended to determine the optimal incubation time.

  • H2DCFDA Staining:

    • Following this compound treatment, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with 1 mL of warm, serum-free PBS.

    • Resuspend the cell pellet in 1 mL of pre-warmed PBS containing 5-10 µM H2DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • After incubation, centrifuge the cells and resuspend the pellet in 500 µL of cold PBS.

    • If viability staining is required, add Propidium Iodide (PI) at a final concentration of 1 µg/mL immediately before analysis.[5]

    • Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the DCF fluorescence in the green channel (e.g., FITC, 530/30 nm bandpass filter) and PI fluorescence in the red channel (e.g., PE-Texas Red, >610 nm).

    • Collect at least 10,000 events per sample.

Protocol 2: ROS Detection in Adherent Cells (e.g., SH-SY5Y)
  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment:

    • Remove the old medium and add fresh medium containing this compound at the desired concentrations. Include a vehicle control.

    • Incubate for the desired time period.

  • H2DCFDA Staining:

    • After treatment, remove the medium and wash the cells once with warm, serum-free PBS.

    • Add 1 mL of pre-warmed PBS containing 5-10 µM H2DCFDA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • After staining, wash the cells once with PBS.

    • Detach the cells using a gentle cell dissociation reagent or trypsin-EDTA.

    • Resuspend the detached cells in 1 mL of culture medium to inactivate the trypsin.

    • Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS for flow cytometry analysis, as described in Protocol 1.

Data Presentation and Analysis

The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express).

  • Gating Strategy:

    • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • If a viability dye is used, create a histogram or dot plot to gate on the live (PI-negative) cell population.[5]

  • Quantification of ROS Levels:

    • Generate a histogram of DCF fluorescence intensity for the live, single-cell population.

    • The geometric mean fluorescence intensity (gMFI) of the DCF signal is a robust parameter to quantify the overall ROS level in the cell population.

    • Present the data as the fold change in gMFI relative to the vehicle-treated control cells.

Table 1: Example Data Summary for this compound-Induced ROS Production

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (MFI) of DCFFold Change in MFI (vs. Control)
Vehicle Control0 (DMSO)2415001.0
This compound12422501.5
This compound52445003.0
This compound102475005.0
Positive ControlH₂O₂ (100 µM)190006.0
Negative ControlThis compound (10 µM) + NAC (5 mM)2418001.2

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture (Suspension or Adherent) treatment 2. This compound Treatment (Varying Concentrations & Times) cell_culture->treatment staining 3. H2DCFDA Staining (30 min at 37°C) treatment->staining harvesting 4. Cell Harvesting (for Adherent Cells) staining->harvesting If Adherent flow_cytometry 5. Flow Cytometry (Ex: 488nm, Em: 530/30nm) staining->flow_cytometry If Suspension harvesting->flow_cytometry data_analysis 6. Data Analysis (Gating & MFI Quantification) flow_cytometry->data_analysis

Caption: Experimental workflow for detecting this compound-induced ROS by flow cytometry.

signaling_pathway cluster_cellular_effects Cellular Effects This compound This compound ros Increased Intracellular ROS This compound->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis cell_cycle_arrest Cell Cycle Arrest oxidative_stress->cell_cycle_arrest

Caption: Proposed signaling pathway of this compound-induced cellular effects via ROS production.

Troubleshooting and Considerations

  • High Background Fluorescence: This can be due to auto-fluorescence of cells or media components. To minimize this, use phenol red-free medium for the assay and include an unstained control.

  • Low Signal: The concentration of H2DCFDA or the incubation time may need to be optimized for your specific cell line. A positive control is essential to ensure the assay is working correctly.

  • Cell Viability: this compound may induce cell death. It is crucial to co-stain with a viability dye like PI to exclude dead cells from the analysis, as they can non-specifically take up the dye.[5]

  • Probe Specificity: H2DCFDA can be oxidized by various ROS and reactive nitrogen species.[7] For more specific detection of mitochondrial superoxide, consider using probes like MitoSOX Red.[12]

  • Light Sensitivity: H2DCFDA and DCF are light-sensitive. All incubation steps should be performed in the dark to avoid photo-oxidation.

Conclusion

This application note provides a comprehensive protocol for the reliable detection of this compound-induced ROS in both suspension and adherent cells using flow cytometry. The use of appropriate controls and careful optimization will ensure the generation of high-quality, reproducible data for researchers investigating the role of oxidative stress in the mechanism of action of this compound and other drug candidates.

References

Troubleshooting & Optimization

Ergolide solubility and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Ergolide Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions. For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] This stock solution can then be diluted into your aqueous experimental medium to the final desired concentration.

Q2: What is the expected aqueous solubility of this compound?

Q3: How should I store this compound stock solutions?

A3: Aliquot your stock solution to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is advisable. Always protect the solution from light.

Q4: At what pH is this compound expected to be most stable?

A4: While specific stability data for this compound is limited, studies on other lactone-containing compounds, such as andrographolide, have shown that stability is often greatest in acidic conditions (pH 2.0-4.0).[3] Degradation rates tend to increase with higher pH and temperature.[3][4][5] It is crucial to perform your own stability studies at the pH of your experimental system.

Q5: What are the likely degradation pathways for this compound in aqueous solutions?

A5: The ester and lactone functional groups in this compound's structure are susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[6] The α,β-unsaturated carbonyl system present in the lactone ring is a Michael acceptor and can react with nucleophiles.[7][8]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer.

Possible Cause Troubleshooting Step
Exceeding Aqueous Solubility Limit The final concentration of this compound in your aqueous solution may be too high. Try lowering the final concentration. It is recommended to keep the final DMSO concentration below 0.5% in cell-based assays to avoid solvent toxicity.
Buffer Composition Components of your buffer system may be interacting with this compound, reducing its solubility. Test the solubility of this compound in different, simplified buffer systems (e.g., Phosphate Buffered Saline - PBS).
Temperature Effects Solubility can be temperature-dependent. Ensure your buffer is at the intended experimental temperature before adding the this compound stock solution. Gentle warming or sonication may aid dissolution, but be cautious as heat can also accelerate degradation.
Incorrect Stock Solution Preparation The stock solution may not be fully dissolved. Ensure the this compound is completely dissolved in the organic solvent before diluting into the aqueous medium.

Issue 2: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Step
Degradation of this compound This compound may be degrading in your experimental medium over the course of the assay, especially at neutral or alkaline pH and elevated temperatures (e.g., 37°C). Prepare fresh working solutions just before use. Consider conducting a time-course experiment to assess the stability of this compound under your specific assay conditions.
Adsorption to Labware Hydrophobic compounds like this compound can adsorb to plastic surfaces, reducing the effective concentration. Consider using low-adhesion microplates or glassware.
Interaction with Media Components Components in complex cell culture media, such as serum proteins, may bind to this compound and reduce its bioavailability. If possible, conduct initial experiments in a simpler buffer to establish a baseline activity.

Quantitative Data Summary

Specific quantitative data for this compound is limited in the literature. The following tables provide illustrative data based on similar compounds (sesquiterpene and diterpene lactones) to guide your experimental design. It is strongly recommended that you experimentally determine these parameters for this compound in your system.

Table 1: Illustrative Aqueous Solubility of Structurally Similar Lactones

CompoundMolecular Weight ( g/mol )Solubility in Water (mg/L)Reference
Dehydrocostuslactone230.325.1[2]
Costunolide232.3326.0[2]

Table 2: Illustrative pH-Dependent Degradation Profile of a Diterpene Lactone (Andrographolide)

pHTemperature (°C)Degradation KineticsKey ObservationReference
2.0 - 4.070First-OrderSlower degradation, optimal stability[3]
6.0 - 8.070First-OrderFaster degradation with increasing pH[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh out a precise amount of this compound powder.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration (this compound MW: 306.4 g/mol ).

    • Add the DMSO to the this compound powder and vortex until completely dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Working Solution Preparation:

    • Thaw a vial of the stock solution at room temperature.

    • Serially dilute the stock solution in your aqueous experimental buffer (e.g., PBS, cell culture medium) to the desired final concentration immediately before use.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all experimental and control groups.

Protocol 2: General Method for Assessing this compound Stability by HPLC

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in a series of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0).

    • Incubate these solutions at a constant temperature (e.g., 4°C, 25°C, 37°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample.

    • Analyze the samples using a reverse-phase HPLC method with UV detection. The mobile phase and column selection will need to be optimized for this compound.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time for each condition.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

ergolide_troubleshooting_workflow start Start: Inconsistent Experimental Results check_solubility Issue: Precipitation or Cloudiness? start->check_solubility check_activity Issue: Low or No Biological Activity? check_solubility->check_activity No solubility_cause Potential Cause: Exceeded Solubility Limit check_solubility->solubility_cause Yes activity_cause_degradation Potential Cause: Degradation check_activity->activity_cause_degradation Yes activity_cause_adsorption Potential Cause: Adsorption to Labware check_activity->activity_cause_adsorption If degradation is ruled out solubility_solution1 Action: Lower Final Concentration solubility_cause->solubility_solution1 solubility_solution2 Action: Optimize Buffer System solubility_solution1->solubility_solution2 solubility_solution3 Action: Prepare Fresh Solutions solubility_solution2->solubility_solution3 end End: Optimized Protocol solubility_solution3->end activity_solution_degradation Action: Conduct Stability Study (Vary pH/Temp) activity_cause_degradation->activity_solution_degradation activity_solution_degradation->end activity_solution_adsorption Action: Use Low-Adhesion Labware activity_cause_adsorption->activity_solution_adsorption activity_solution_adsorption->end

Caption: Troubleshooting workflow for this compound experiments.

ergolide_stability_factors This compound This compound Stability in Aqueous Solution degradation Degradation Products (e.g., Hydrolyzed Forms) This compound->degradation Degradation influenced by: ph pH ph->degradation temp Temperature temp->degradation buffer Buffer Components buffer->degradation light Light Exposure light->degradation

Caption: Factors influencing this compound stability.

ergolide_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/IFN-γ tlr TLR4 lps->tlr ikk IKK Complex tlr->ikk Activates ikb IκBα nfkb_p65_p50 p65/p50 (NF-κB) nfkb_complex IκBα-p65/p50 (Inactive Complex) ikb->nfkb_complex nfkb_p65_p50->nfkb_complex nfkb_translocated p65/p50 nfkb_p65_p50->nfkb_translocated Translocation nfkb_complex->ikb Degradation nfkb_complex->nfkb_p65_p50 Releases This compound This compound This compound->ikb Inhibits Degradation This compound->nfkb_translocated Inhibits DNA Binding ikk->ikb Phosphorylates dna κB DNA nfkb_translocated->dna Binds gene_expression iNOS & COX-2 Gene Expression dna->gene_expression Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.[7][9]

References

Technical Support Center: Ergolide Cytotoxicity in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of ergolide at high concentrations in neuronal cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced cytotoxicity in neuronal cells at high concentrations?

A1: At high concentrations, this compound has been shown to induce cytotoxicity in neuronal cells primarily through the induction of oxidative stress.[1] This is often characterized by an increase in reactive oxygen species (ROS), leading to subsequent cellular damage and apoptosis.[1][2] Some studies also suggest the involvement of the NFκB pathway.[1]

Q2: I am observing high variability in my cytotoxicity assay results. What could be the cause?

A2: High variability in cytotoxicity assays can stem from several factors. Inconsistent cell seeding density, variations in the passage number of your neuronal cell line, or issues with the solubility of this compound at high concentrations can all contribute to variability. Ensure you are using a consistent cell passage number and have optimized your cell seeding density. For this compound, preparing fresh stock solutions and ensuring complete solubilization before each experiment is crucial.

Q3: My results show a decrease in cell viability, but my apoptosis assay is negative. What could be happening?

A3: If you observe cytotoxicity without positive markers for apoptosis, it's possible that at high concentrations, this compound is inducing necrosis.[3] Necrosis is a form of cell death characterized by cell swelling and lysis. You can investigate this by performing a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.[3][4]

Q4: At what concentrations does this compound typically show cytotoxicity in neuronal cell lines?

A4: The cytotoxic concentration of this compound can vary depending on the specific neuronal cell line and the duration of exposure. Some studies on neuroblastoma cells have shown that this compound can exhibit pro-oxidant and cytotoxic effects.[1] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound at High Concentrations
  • Symptom: Precipitate observed in the culture medium after adding this compound. Inconsistent results between wells.

  • Possible Cause: this compound, like many organic compounds, may have limited solubility in aqueous media at high concentrations.

  • Solution:

    • Solvent Selection: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO.[4]

    • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Run a vehicle control with the same concentration of the solvent to account for any effects.

    • Working Solutions: Prepare fresh serial dilutions of your this compound stock solution for each experiment.

    • Vortexing/Sonication: Ensure the stock solution is thoroughly mixed by vortexing or brief sonication before preparing dilutions.

Issue 2: Inconsistent IC50 Values Across Experiments
  • Symptom: The calculated IC50 value for this compound cytotoxicity varies significantly between experimental repeats.

  • Possible Cause:

    • Cell Health and Passage Number: Neuronal cell lines can change their characteristics over time and with increasing passage number.

    • Inconsistent Seeding Density: The number of cells at the start of the experiment can influence the apparent cytotoxicity.

    • Assay Incubation Time: The duration of the cytotoxicity assay can affect the results.

  • Solution:

    • Standardize Cell Culture: Use cells within a defined passage number range. Regularly check for mycoplasma contamination.

    • Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent seeding density.

    • Optimize and Standardize Protocols: Optimize the incubation time for your specific cell line and assay. Ensure all experimental parameters are kept consistent between repeats.

Issue 3: High Background in Cytotoxicity Assays
  • Symptom: High signal in the negative control wells of your cytotoxicity assay (e.g., high absorbance in an MTT assay or high fluorescence in a viability assay).

  • Possible Cause:

    • Contamination: Bacterial or fungal contamination can interfere with the assay readout.

    • Media Components: Phenol red in the culture medium can interfere with some colorimetric assays.

    • Cell Debris: Excessive cell debris can affect assay results.

  • Solution:

    • Aseptic Technique: Maintain strict aseptic technique to prevent contamination.

    • Phenol Red-Free Medium: For colorimetric assays, consider using a phenol red-free medium.

    • Wash Steps: Include gentle wash steps with PBS before adding the assay reagent to remove any interfering substances and cell debris.

Quantitative Data Summary

Cell LineAssayConcentration RangeKey FindingsReference
Neuroblastoma (N2a)Not specified5 µMExacerbated tBHP-induced ROS production[1]
Leukemic cell linesMTT AssayNot specifiedDose-dependent cell death[2]
Dopaminergic-differentiated SH-SY5YMTT Assay15-1000 µMConcentration-dependent inhibition of cell viability[4]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay

This protocol is adapted from standard procedures for assessing cell viability.[4]

  • Cell Seeding:

    • Harvest and count neuronal cells (e.g., SH-SY5Y).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1.5 x 10^4 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptosis.

  • Cell Treatment:

    • Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting and Staining:

    • After treatment, collect the culture medium (containing detached cells) and wash the attached cells with PBS.

    • Trypsinize the attached cells and combine them with the cells from the medium.

    • Centrifuge the cell suspension and wash the cell pellet with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are considered early apoptotic.

    • Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Visualizations

Ergolide_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding ergolide_prep This compound Stock Preparation treatment This compound Treatment (High Concentrations) ergolide_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay necrosis_assay Necrosis Assay (e.g., LDH) treatment->necrosis_assay data_analysis Calculate % Viability Determine IC50 viability_assay->data_analysis pathway_analysis Mechanism Investigation apoptosis_assay->pathway_analysis necrosis_assay->pathway_analysis Ergolide_Signaling_Pathway This compound High Concentration This compound ros Increased ROS This compound->ros nfkb NFκB Pathway (Potential Involvement) This compound->nfkb oxidative_stress Oxidative Stress ros->oxidative_stress mitochondria Mitochondrial Dysfunction oxidative_stress->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis Troubleshooting_Logic start High Variability in Results? solubility Check this compound Solubility start->solubility Yes passage Standardize Cell Passage start->passage Yes seeding Optimize Seeding Density start->seeding Yes no_apoptosis Cytotoxicity without Apoptosis? start->no_apoptosis No ldh_assay Perform LDH Assay for Necrosis no_apoptosis->ldh_assay Yes

References

Ergolide Technical Support Center: Optimizing Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the anti-inflammatory effects of Ergolide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-inflammatory action?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] It prevents the nuclear translocation of the p65 subunit of NF-κB and blocks the degradation of its inhibitory protein, IκBα.[1][2] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome, another key player in the inflammatory response.

Q2: What is a recommended starting concentration for this compound in in vitro anti-inflammatory assays?

A2: A starting concentration in the range of 1-10 µM is recommended for most in vitro cell culture experiments. Studies have shown that this compound exhibits anti-inflammatory activity in this concentration range. For example, a concentration of 5 µM has been shown to reduce inflammatory mediators in microglial cells.[3] However, the optimal concentration is cell-type dependent and should be determined empirically through dose-response experiments.

Q3: Is this compound cytotoxic?

A3: this compound can exhibit cytotoxicity at higher concentrations, and its cytotoxic threshold varies between different cell lines. For instance, in N2a neuroblastoma cells, concentrations up to 5 µM were well-tolerated, whereas concentrations of 5 µM and 10 µM showed reduced viability in SH-SY5Y neuroblastoma cells. In some cancer cell lines, this compound has been shown to induce apoptosis.[4] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line to determine the optimal non-toxic working concentration range.

Q4: How should I dissolve and store this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). A 10 mM stock solution in DMSO is commonly used. For long-term storage, it is advisable to store the DMSO stock solution at -20°C and protect it from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Suboptimal or No Anti-inflammatory Effect Observed
Possible Cause Troubleshooting Step
This compound Concentration is Too Low Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your specific cell type and inflammatory stimulus.
Inadequate Inflammatory Stimulus Ensure that your inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a robust inflammatory response. Titrate the concentration of the stimulus to establish a clear window for observing inhibition.
Timing of this compound Treatment The timing of this compound addition relative to the inflammatory stimulus is critical. Typically, pre-treatment with this compound for 1-2 hours before adding the stimulus yields the best results, as this allows this compound to enter the cells and inhibit the signaling pathways before they are fully activated.
Degraded this compound Stock Solution Prepare a fresh stock solution of this compound in DMSO. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single use.
Cell Line Insensitivity Some cell lines may be less sensitive to this compound's effects. If possible, try a different cell line known to be responsive to NF-κB inhibitors.
Issue 2: High Cytotoxicity Observed at Effective Anti-inflammatory Concentrations
Possible Cause Troubleshooting Step
This compound Concentration is Too High Perform a thorough cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to precisely determine the maximum non-toxic concentration of this compound for your specific cell line and experimental duration.
Prolonged Incubation Time Reduce the incubation time with this compound. A shorter exposure may be sufficient to achieve an anti-inflammatory effect while minimizing cytotoxicity.
Cell Culture Conditions Ensure your cells are healthy and not overly confluent before treatment, as stressed cells can be more susceptible to drug-induced toxicity.
DMSO Concentration Verify that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically ≤ 0.1%).
Issue 3: Inconsistent or Variable Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Passage Number Use cells within a consistent and relatively low passage number range for all experiments, as cellular responses can change with prolonged culturing.
Variability in Reagent Preparation Prepare fresh dilutions of this compound and inflammatory stimuli for each experiment from a reliable stock solution.
Inconsistent Incubation Times Strictly adhere to the established incubation times for both this compound pre-treatment and inflammatory stimulation.
Cell Plating Density Ensure that cells are seeded at a consistent density across all wells and experiments, as cell density can influence the inflammatory response.

Data Presentation

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in RAW 264.7 Macrophages

Inflammatory MediatorThis compound Concentration% InhibitionIC50 Value
Nitrite (NO production)1.5 µMNot specified1.95 µM[1]
5 µMSignificant reduction[3]
10 µMNot specified
TNF-α5 µMSignificant reduction[3]Not determined
IL-65 µMSignificant reduction[3]Not determined

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 1-2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce inflammation. Include a set of untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage inhibition of nitric oxide production by this compound compared to the LPS-stimulated control.

Protocol 2: Western Blot Analysis of NF-κB p65 Nuclear Translocation and IκBα Degradation
  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the desired concentration of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65 (for nuclear fractions) and IκBα (for cytoplasmic fractions) overnight at 4°C. Use an antibody against a loading control (e.g., Lamin B1 for nuclear fractions, β-actin or GAPDH for cytoplasmic fractions) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in cytoplasmic IκBα and an increase in nuclear p65 in LPS-stimulated cells should be observed, and this compound treatment should counteract these changes.

Mandatory Visualizations

NF-kappaB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IKK->IκBα Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Upregulates This compound This compound This compound->IKK Inhibits This compound->NF-κB (p65/p50) Inhibits Translocation Experimental Workflow for Assessing this compound's Anti-inflammatory Effect cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed RAW 264.7 Cells (e.g., 96-well or 6-well plate) Pre-treat 2. Pre-treat with this compound (1-2 hours) Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pre-treat->Stimulate Incubate 4. Incubate (e.g., 24 hours for Griess Assay, 30 mins for Western Blot) Stimulate->Incubate Griess_Assay 5a. Griess Assay (Nitric Oxide Measurement) Incubate->Griess_Assay Western_Blot 5b. Western Blot (NF-κB Pathway Analysis) Incubate->Western_Blot Troubleshooting Logic for Suboptimal Anti-inflammatory Effects Check_Concentration Is this compound concentration optimized? Dose_Response Perform dose-response (0.1-20 µM) Check_Concentration->Dose_Response No Check_Stimulus Is inflammatory stimulus adequate? Check_Concentration->Check_Stimulus Yes Dose_Response->Check_Stimulus Titrate_Stimulus Titrate stimulus concentration Check_Stimulus->Titrate_Stimulus No Check_Timing Is pre-treatment timing correct? Check_Stimulus->Check_Timing Yes Titrate_Stimulus->Check_Timing Optimize_Timing Test different pre-treatment times (1-4 hours) Check_Timing->Optimize_Timing No Check_Reagents Are reagents fresh and properly stored? Check_Timing->Check_Reagents Yes Optimize_Timing->Check_Reagents Prepare_Fresh Prepare fresh this compound and stimulus solutions Check_Reagents->Prepare_Fresh No Resolved Issue Resolved Check_Reagents->Resolved Yes Prepare_Fresh->Resolved

References

Technical Support Center: Overcoming Poor Bioavailability of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of sesquiterpene lactones, with a specific focus on Ergolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and the general class of sesquiterpene lactones?

A1: Sesquiterpene lactones (SLs) are a large group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] They are characterized by a 15-carbon skeleton and a lactone ring. This compound is a specific sesquiterpene lactone isolated from plants like Inula britannica.[2] These compounds, including this compound, are of significant interest due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1]

Q2: Why do sesquiterpene lactones like this compound typically exhibit poor bioavailability?

A2: The primary reasons for the poor bioavailability of many sesquiterpene lactones are:

  • Poor Water Solubility: These compounds are often highly lipophilic (fat-soluble) and do not dissolve well in aqueous environments like the gastrointestinal tract, which is a prerequisite for absorption.[3]

  • Limited Stability: The chemical structure of some SLs can be unstable under physiological pH conditions.[4][5]

  • Efflux by Transporters: They can be actively transported out of intestinal cells by efflux pumps, such as P-glycoprotein, reducing net absorption.[5]

  • Extensive Metabolism: SLs can undergo significant metabolism in the gut wall and liver (first-pass effect), reducing the amount of active compound that reaches systemic circulation.[5][6]

Q3: What are the primary strategies to overcome the poor bioavailability of this compound?

A3: Several formulation and chemical modification strategies are employed to enhance the bioavailability of sesquiterpene lactones:

  • Nanoformulations: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, liposomes, solid lipid nanoparticles) can improve solubility, protect it from degradation, and enhance absorption.[4][7][8]

  • Prodrugs: Modifying the structure of the sesquiterpene lactone to create a more soluble "prodrug" that converts back to the active compound in the body. A successful example is the development of dimethylamino parthenolide (DMAPT) from parthenolide.[3][7]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can significantly increase its dissolution rate.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the solubility of the hydrophobic drug.

Q4: What is the primary mechanism of action for this compound, and why is bioavailability critical for its activity?

A4: this compound's primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a key transcription factor that regulates inflammation, cell survival, and proliferation. This compound has been shown to prevent the activation of NF-κB, which contributes to its anti-inflammatory and pro-apoptotic (cancer-killing) effects.[1][7] For this compound to exert this effect in vivo, it must be absorbed from the gut, travel through the bloodstream, and reach the target cells in sufficient concentration. Poor bioavailability means that even if a high dose is administered orally, the concentration at the target site may be too low to effectively inhibit the NF-κB pathway and produce a therapeutic effect.

Troubleshooting Guide

Problem: My this compound/sesquiterpene lactone shows potent activity in vitro but is ineffective in my in vivo (e.g., oral administration) animal models.

Potential Cause Troubleshooting Suggestion
Poor Bioavailability The most likely cause is that the compound is not being absorbed sufficiently to reach therapeutic concentrations in the bloodstream. Standard oral formulations (e.g., suspension in saline or simple excipients) are often inadequate for highly lipophilic compounds.
Solution 1: Reformulation Develop an enabling formulation. Nanoformulations are a promising strategy. Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or liposomes can significantly improve its solubility and absorption.[4][8]
Solution 2: Route of Administration For initial in vivo proof-of-concept studies, consider switching to an administration route that bypasses the gastrointestinal tract and first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection. This will help confirm if the compound is active in vivo when systemic exposure is guaranteed.
Solution 3: Pharmacokinetic (PK) Study Conduct a pilot PK study. Administer the compound (both the basic formulation and an improved one, if developed) to a small group of animals and measure its concentration in plasma over time. This will provide definitive data on its absorption and exposure.
Extensive Metabolism The compound may be rapidly metabolized by liver enzymes (e.g., Cytochrome P450s) into inactive forms.[5][6]
Solution: Metabolite Analysis Analyze plasma and urine samples from your PK study for the presence of metabolites. This can be done using techniques like LC-MS/MS. Understanding the metabolic fate is crucial for interpreting efficacy data.

Quantitative Data: Enhancing Bioavailability of Sesquiterpene Lactones

While specific pharmacokinetic data for novel this compound formulations is not publicly available, studies on Parthenolide, a structurally similar and well-researched sesquiterpene lactone, demonstrate the potential of advanced formulations.

Table 1: Representative Pharmacokinetic Parameters for Parthenolide Formulations (Oral Administration in Rats) This table presents a conceptual summary based on findings that nanoformulations improve bioavailability. Exact values are illustrative.

ParameterStandard SuspensionNanoformulationImplication of Change
Cmax (ng/mL) LowSignificantly HigherHigher peak drug concentration in blood.
Tmax (hr) VariableOften ShorterFaster absorption to reach peak concentration.
AUC(0-t) (ng·hr/mL) LowSignificantly HigherGreater overall drug exposure over time.
Relative Bioavailability (%) Baseline (100%)> 200-500%A substantial increase in the fraction of the drug that reaches systemic circulation.

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve (total drug exposure).

The data illustrates that moving from a simple suspension to a nanoformulation can dramatically increase the amount of the active compound that the body absorbs, which is essential for achieving a therapeutic effect.

Experimental Protocols

Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation

This protocol provides a general methodology for encapsulating a hydrophobic compound like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl Alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer and probe sonicator

  • Rotary evaporator

  • Ultracentrifuge

Methodology:

  • Organic Phase Preparation:

    • Dissolve a specific amount of this compound (e.g., 10 mg) and PLGA (e.g., 100 mg) in a minimal volume of DCM (e.g., 2 mL). Ensure complete dissolution.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water. This will act as the stabilizer.

  • Primary Emulsification:

    • Add the organic phase to a larger volume of the aqueous phase (e.g., 6 mL) under high-speed homogenization or probe sonication.

    • Sonicate in an ice bath for 2-5 minutes at high power to form a fine oil-in-water (o/w) emulsion. The solution should appear milky.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of a lower concentration PVA solution (e.g., 0.5% w/v) and stir at room temperature for 3-4 hours.

    • Alternatively, use a rotary evaporator under reduced pressure to accelerate the removal of the organic solvent (DCM). This step solidifies the nanoparticles as the solvent is removed from the oil droplets.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to wash the particles.

  • Lyophilization (Freeze-Drying):

    • Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).

    • Freeze the suspension and lyophilize for 24-48 hours to obtain a dry, stable nanoparticle powder.

  • Characterization:

    • The resulting nanoparticles should be characterized for size and zeta potential (using Dynamic Light Scattering), morphology (using SEM or TEM), drug loading, and encapsulation efficiency (using HPLC or UV-Vis spectroscopy after dissolving the nanoparticles in a suitable solvent).

Visualizations

G cluster_0 Bioavailability Enhancement Workflow A Poorly Soluble Compound (e.g., this compound) B Formulation Development A->B C Nanoencapsulation (e.g., PLGA NPs) B->C D Prodrug Synthesis B->D E Physicochemical Characterization (Size, Zeta, Drug Load) C->E D->E F In Vitro Dissolution & Drug Release Studies E->F G In Vivo Pharmacokinetic (PK) Study F->G H Efficacy & Toxicity Studies G->H

Caption: Workflow for developing and testing new formulations to improve bioavailability.

NFkB_Pathway cluster_1 Mechanism of this compound Action: NF-κB Pathway Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex stimulus->IKK activates IkB_NFkB IκB-NFκB Complex (Inactive, Cytoplasmic) IKK->IkB_NFkB phosphorylates IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p degradation IκB Degradation IkB_p->degradation NFkB Active NF-κB (p50/p65) degradation->NFkB releases translocation Nuclear Translocation NFkB->translocation NFkB_nucleus NF-κB in Nucleus translocation->NFkB_nucleus DNA Binds to DNA NFkB_nucleus->DNA transcription Gene Transcription (Inflammatory Cytokines, etc.) DNA->transcription This compound This compound This compound->degradation Inhibits This compound->DNA Inhibits Binding

Caption: this compound inhibits the NF-κB signaling pathway at multiple points.

References

Technical Support Center: Ergolide Pro-Oxidant Effects in Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the pro-oxidant effects of the sesquiterpene lactone, ergolide, in neuroblastoma cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound's pro-oxidant effects in neuroblastoma cells?

While direct studies on neuroblastoma are emerging, research in other cancer cell lines, such as leukemia, suggests that this compound can induce the production of reactive oxygen species (ROS).[1] This is thought to be followed by cell cycle arrest and apoptosis.[1] The accumulation of ROS can lead to oxidative stress, causing damage to cellular components and activating cell death pathways.[2]

Q2: How does this compound induce apoptosis in cancer cells?

Studies have shown that this compound can induce apoptosis through the inhibition of the NF-κB signaling pathway.[3][4][5] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and X-chromosome-linked inhibitor of apoptosis.[3][4] Furthermore, this compound has been observed to stimulate Bax translocation and cytochrome c release, indicating the involvement of the mitochondrial apoptotic pathway.[3][4] The JNK signaling pathway has also been implicated in this compound-induced apoptosis.[3][4]

Q3: Is there evidence of this compound's efficacy in vivo?

Yes, in zebrafish xenograft models of metastatic uveal melanoma, this compound treatment led to a significant regression of primary xenograft fluorescence, suggesting anti-tumor activity in a living organism.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Low ROS Signal Detected after this compound Treatment

Possible Causes & Solutions:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to induce a detectable ROS response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing ROS production in your specific neuroblastoma cell line.

  • Incorrect Timing of Measurement: ROS production can be an early event.

    • Solution: Conduct a time-course experiment, measuring ROS levels at various time points post-treatment (e.g., 30 minutes, 1 hour, 3 hours, 6 hours) to identify the peak of ROS production.[1]

  • Cell Line Variability: Different neuroblastoma cell lines may have varying sensitivities to this compound and different baseline ROS levels.[7]

    • Solution: If possible, test the effects of this compound on multiple neuroblastoma cell lines (e.g., SH-SY5Y, BE(2)-C).

  • Issues with ROS Probe: The fluorescent probe for ROS detection may not be optimal or may be degraded.

    • Solution: Ensure the proper storage and handling of the ROS detection reagent (e.g., DCFH-DA). Consider trying alternative probes that measure specific ROS, such as MitoSOX™ for mitochondrial superoxide.[7]

Issue 2: High Background Fluorescence in ROS Assay

Possible Causes & Solutions:

  • Autofluorescence of this compound or Media Components: The compound itself or components in the cell culture medium may be fluorescent.

    • Solution: Run appropriate controls, including media with this compound but without cells, and cells with media but without the fluorescent probe.

  • Phenol Red in Media: Phenol red in cell culture media can interfere with fluorescence-based assays.

    • Solution: For the duration of the experiment, use phenol red-free media.

  • Probe Oxidation During Incubation: The fluorescent probe may be oxidizing spontaneously.

    • Solution: Minimize exposure of the probe and stained cells to light.[8]

Issue 3: No Significant Increase in Apoptosis Despite ROS Production

Possible Causes & Solutions:

  • Cellular Antioxidant Response: The cells may be upregulating their endogenous antioxidant systems to counteract the increase in ROS, thus preventing the induction of apoptosis.

    • Solution: Investigate the expression levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[9]

  • Insufficient Downstream Signaling: The level of ROS produced may not be sufficient to trigger the apoptotic cascade.

    • Solution: Co-treat with an agent that inhibits the antioxidant response, such as a glutathione synthesis inhibitor (e.g., buthionine sulfoximine), to potentially enhance the pro-apoptotic effects of this compound.[10]

  • Delayed Apoptotic Response: The time point for assessing apoptosis may be too early.

    • Solution: Perform a time-course experiment for apoptosis markers (e.g., caspase-3 activation, PARP cleavage) at later time points (e.g., 24, 48, 72 hours) post-treatment.

Data Presentation

Table 1: Hypothetical Dose-Dependent Effects of this compound on Neuroblastoma Cells (SH-SY5Y)

This compound Concentration (µM)Cell Viability (%) (48h)Relative ROS Levels (3h) (Fold Change)Apoptotic Cells (%) (48h)
0 (Control)100 ± 4.51.0 ± 0.13.2 ± 0.8
185 ± 5.11.8 ± 0.310.5 ± 2.1
562 ± 6.33.5 ± 0.625.8 ± 3.4
1041 ± 5.85.2 ± 0.948.1 ± 4.9
2525 ± 4.26.8 ± 1.165.3 ± 5.7

Experimental Protocols

Measurement of Intracellular ROS

This protocol is adapted for the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with varying concentrations of this compound for the desired time period (determined from a time-course experiment). Include a vehicle control.

  • DCFH-DA Staining:

    • Prepare a fresh working solution of 10 µM DCFH-DA in serum-free medium.

    • Remove the this compound-containing medium from the wells and wash the cells twice with phosphate-buffered saline (PBS).[8][9]

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.[9]

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.[8]

    • Add PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed neuroblastoma cells in 6-well plates and treat with this compound as determined by dose-response and time-course experiments.

  • Cell Harvesting:

    • Collect the cell culture supernatant (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the supernatant and centrifuge.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 1X Annexin V binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Ergolide_Pro_Oxidant_Pathway This compound This compound ros Increased ROS Production This compound->ros nfkb NF-κB Inhibition This compound->nfkb stress Oxidative Stress ros->stress bax Bax Translocation stress->bax jnk JNK Pathway Activation stress->jnk apoptosis Apoptosis nfkb->apoptosis cyto_c Cytochrome c Release bax->cyto_c caspases Caspase Activation cyto_c->caspases caspases->apoptosis jnk->apoptosis

Caption: Proposed signaling pathway of this compound-induced pro-oxidant effects and apoptosis in neuroblastoma cells.

Experimental_Workflow_ROS_Measurement cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed Seed Neuroblastoma Cells treat Treat with this compound seed->treat wash1 Wash with PBS treat->wash1 stain Incubate with DCFH-DA wash1->stain wash2 Wash with PBS stain->wash2 read Measure Fluorescence wash2->read

Caption: Experimental workflow for the measurement of intracellular ROS using DCFH-DA.

References

Managing off-target effects of Ergolide in research

Author: BenchChem Technical Support Team. Date: November 2025

Ergolide Technical Support Center

Disclaimer: "this compound" is recognized as a sesquiterpene lactone isolated from Inula britannica, with investigated anti-inflammatory and anti-cancer properties.[1][2] However, the name also strongly suggests a compound from the ergot alkaloid or ergoline class, known for complex interactions with monoaminergic receptors.[3][4] This guide will address the management of off-target effects from the perspective of an ergoline-derived compound, as this class is frequently associated with the challenge of receptor promiscuity in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary mechanism of action for an ergoline compound like this compound?

A: Ergot-derived compounds are classic ligands for monoaminergic G-protein coupled receptors (GPCRs).[4] Their primary targets are typically dopamine (D) receptors, particularly the D2 subtype, where they often act as potent agonists.[5][6] Many also exhibit high affinity for various serotonin (5-HT) and adrenergic (α) receptors, contributing to their complex pharmacological profiles.[7][8] The therapeutic or intended effect in a research context is usually mediated by potent activity at a specific receptor subtype, such as the D2 receptor in studies of Parkinson's disease models.[9]

Q2: What are the most common off-target effects observed with ergoline compounds?

A: Off-target effects arise from the compound binding to unintended receptors with significant affinity. For ergolines, this commonly includes:

  • Serotonergic Receptor Activation: Agonism at 5-HT2B receptors is a major concern and has been linked to cardiac valvulopathy in chronic use models.[10] Activation of 5-HT2A receptors can lead to unexpected behavioral phenotypes in animal studies, while interactions with other 5-HT subtypes (e.g., 5-HT1A, 5-HT1D) can modulate neuronal firing and neurotransmitter release.[5][7]

  • Adrenergic Receptor Modulation: Ergoline compounds can bind to α-adrenergic receptors, which can lead to cardiovascular effects like hypotension or other unexpected physiological responses.[11]

  • Dopamine Receptor Subtype Promiscuity: While the intended target may be the D2 receptor, binding to D1, D3, D4, or D5 receptors can trigger unintended signaling cascades.[7][12]

Q3: How can I minimize off-target effects in my experiments from the start?

A: Proactive management is key.

  • Dose-Response Curves: Always perform a dose-response curve for your primary endpoint. Use the lowest concentration that gives a robust on-target effect to minimize engagement of lower-affinity off-target receptors.

  • Receptor Profiling: Before starting extensive experiments, consult or perform broad receptor screening panels to understand the binding profile of your specific this compound batch. This provides an empirical basis for predicting potential off-target interactions.

  • Use of Antagonists: If a specific off-target interaction is suspected (e.g., a 5-HT2A-mediated effect), co-incubate with a selective antagonist for that receptor to see if the anomalous result is reversed.

  • Cell Line Selection: Use cell lines that express the target receptor but have low or no expression of suspected off-target receptors. Conversely, use cell lines expressing only the off-target receptor to characterize those effects in isolation.

Q4: My results are not reproducible. Could this be due to off-target effects?

A: Yes, irreproducibility can be a sign of off-target activity, especially if the experimental system has variable expression of off-target receptors. For example, primary cell cultures from different animals may have different receptor expression profiles. A slight change in compound concentration could shift the balance between on-target and off-target engagement, leading to different outcomes. Careful dose control and thorough characterization of your experimental system are crucial.

Troubleshooting Guides

This section addresses specific experimental issues and links them to potential off-target effects.

Issue 1: Unexpected Cell Death or Toxicity
  • Symptom: You observe cytotoxicity at concentrations where the on-target effect should be non-toxic.

  • Possible Off-Target Cause: Activation of certain GPCRs, such as the 5-HT2B receptor, can initiate signaling pathways (e.g., β-arrestin mediated) that lead to fibrosis or apoptosis with prolonged stimulation. Additionally, some this compound compounds have been shown to induce apoptosis through ROS-dependent mechanisms and inhibition of pathways like NF-κB, which may be independent of the primary monoamine receptor target.[13][14]

  • Troubleshooting Steps:

    • Verify with a Different Agonist: Use a structurally different agonist for your primary target. If this agonist does not cause cytotoxicity, the effect is likely off-target.

    • Antagonist Rescue: Co-treat with a selective antagonist for a suspected off-target receptor (e.g., a 5-HT2B antagonist). If the toxicity is reduced, you have identified the likely off-target pathway.

    • Measure Apoptosis Markers: Use assays for caspase activation or TUNEL staining to confirm if the cell death is apoptotic.[13]

    • Assess Mitochondrial Health: Investigate changes in mitochondrial membrane potential, as this can be an unpredicted mechanism of action.[15]

Issue 2: Contradictory or Unexpected Signaling Readouts
  • Symptom: You are studying a Gαi-coupled D2 receptor, expecting a decrease in cAMP, but you observe a weak increase or no change.

  • Possible Off-Target Cause: this compound is simultaneously activating a Gαs-coupled off-target receptor (e.g., a serotonin receptor subtype) that is also present in your cell system. The Gαs stimulation increases cAMP, masking the Gαi-mediated decrease.

  • Troubleshooting Steps:

    • Cell Line Validation: Confirm that your cell line does not express prominent Gαs-coupled receptors known to be targets of ergoline compounds.

    • Selective Antagonism: Use a selective antagonist for the suspected Gαs-coupled receptor to block the off-target signal.

    • Alternative Assay: Measure a different downstream signal specific to your target receptor, such as β-arrestin recruitment or GIRK channel activation, which may not be affected by the off-target pathway.

Data Presentation: Receptor Binding Profiles

The polypharmacology of ergoline compounds is evident in their binding affinities across multiple receptor families. The following table summarizes representative binding affinities (Ki, in nM) for two well-characterized ergoline derivatives, Bromocriptine and Pthis compound. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeBromocriptine (Ki, nM)Pthis compound (Ki, nM)Primary Signaling Pathway
Dopamine D2 ~8 [12]~0.8 [7]Gαi (Inhibits cAMP) [16]
D3~5[12]~0.3[7]Gαi (Inhibits cAMP)
D1~440[12]~20[7]Gαs (Stimulates cAMP)
D4~290[12]~4[7]Gαi (Inhibits cAMP)
Serotonin 5-HT1A~13[5]~1.5[7]Gαi (Inhibits cAMP)
5-HT1D~10[5]~1.0[7]Gαi (Inhibits cAMP)
5-HT2A~13[5]~2.5[7]Gαq (↑ IP3, DAG)
5-HT2B~47 (Antagonist/Partial Agonist)[10]~1.7 (Agonist)[7]Gαq (↑ IP3, DAG)
Adrenergic α1A~400[5]~30[7]Gαq (↑ IP3, DAG)
α2A~150 (Antagonist)[5]~20[7]Gαi (Inhibits cAMP)

Data is compiled from multiple sources and should be considered representative. Actual values can vary between studies and assay conditions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of this compound for a specific target or off-target receptor.[17][18]

  • Objective: To determine the IC50 of this compound for displacing a known radioligand from a receptor, and to calculate the Ki value.

  • Materials:

    • Cell membranes or tissue homogenates expressing the receptor of interest.[19]

    • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors).

    • This compound stock solution.

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[19]

    • 96-well plates and a filter harvester.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add a fixed concentration of the specific radioligand to each well.

    • Add the serially diluted this compound to the wells. Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Add the cell membrane preparation to each well to initiate the binding reaction.[19]

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.[19]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, trapping the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity.[19]

    • Plot the specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

Protocol 2: Functional cAMP Assay

This protocol measures the functional consequence of this compound binding to Gαs- or Gαi-coupled receptors.[20][21]

  • Objective: To determine if this compound stimulates (Gαs) or inhibits (Gαi) adenylyl cyclase activity by measuring intracellular cAMP levels.

  • Materials:

    • Whole cells expressing the receptor of interest.

    • This compound stock solution.

    • Forskolin (an adenylyl cyclase activator, used for Gαi assays).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[22][23]

  • Methodology (for a Gαi-coupled receptor):

    • Seed cells in a 96- or 384-well plate and grow to near confluence.

    • Wash cells gently with assay buffer.

    • Prepare serial dilutions of this compound.

    • Pre-treat cells with the this compound dilutions for a short period.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., an EC80 concentration) to induce cAMP production. The Gαi activation by this compound should inhibit this process.

    • Incubate for the recommended time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

    • Plot the cAMP concentration against the log concentration of this compound to determine the EC50 for cAMP inhibition.

Mandatory Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway (D2 Receptor) cluster_OffTarget Off-Target Pathway (5-HT2B Receptor) Ergolide1 This compound D2R D2 Receptor Ergolide1->D2R Gai Gαi D2R->Gai Activates AC_inhibit Adenylyl Cyclase Gai->AC_inhibit Inhibits cAMP_down ↓ cAMP AC_inhibit->cAMP_down PKA_inhibit ↓ PKA Activity cAMP_down->PKA_inhibit DesiredEffect Desired Cellular Response PKA_inhibit->DesiredEffect Ergolide2 This compound HT2BR 5-HT2B Receptor Ergolide2->HT2BR Gaq Gαq HT2BR->Gaq Activates PLC PLC Gaq->PLC Activates IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC AdverseEffect Adverse Cellular Response (e.g., Toxicity) Ca_PKC->AdverseEffect

Caption: On-target vs. off-target signaling of an ergoline compound.

Caption: Workflow for validating a suspected off-target effect.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_check2 Experimental Validation phenotype Unexpected Phenotype Observed conc Is this compound concentration in high nM or µM range? phenotype->conc lit Does literature report similar phenotypes for this class? phenotype->lit struct_control Does a structurally different agonist for the primary target cause the same effect? conc->struct_control No outcome1 High Likelihood of Off-Target Effect conc->outcome1 Yes lit->struct_control No lit->outcome1 Yes antagonist_rescue Can a selective antagonist for a known off-target (e.g., 5-HT2A) rescue the phenotype? struct_control->antagonist_rescue Yes struct_control->outcome1 No antagonist_rescue->outcome1 Yes outcome2 Likely On-Target Effect (Potentially novel biology) antagonist_rescue->outcome2 No

Caption: Decision tree for troubleshooting an unexpected phenotype.

References

Ergolide stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of ergolide during long-term storage. Below you will find troubleshooting guides and answers to frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in research?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. In research, this compound is investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.[1] It has been shown to induce cell cycle arrest and apoptosis in cancer cell lines and regulate microglial activation.[1][2][3]

Q2: Why is the stability of this compound a critical factor in research?

The chemical stability of this compound is crucial because its degradation can lead to a loss of biological activity and the formation of impurities.[4][5] This can result in inaccurate and irreproducible experimental results, compromising the validity of research findings. Understanding and controlling the stability of this compound is essential for obtaining reliable data in preclinical and pharmaceutical development.

Q3: What are the primary factors that can affect the stability of this compound during long-term storage?

Several factors can influence the stability of this compound:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]

  • pH: this compound's stability can be pH-dependent, with acidic or basic conditions potentially causing hydrolysis of its lactone ring or other functional groups.[6]

  • Light: Exposure to UV or visible light can lead to photolytic degradation.[4][6]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of oxidation byproducts.[4][6]

  • Moisture: Humidity can promote hydrolytic degradation, especially for solid forms of this compound.[4]

Q4: What are the recommended storage conditions for this compound?

While specific recommendations may vary based on the supplier and formulation, general best practices for storing compounds like this compound to minimize degradation include:

  • Temperature: For long-term storage, freezing at –20°C or –80°C is typically recommended.[8] For short-term storage, refrigeration at 2-8°C may be adequate.

  • Light: Store in a light-resistant container to protect from photolytic degradation.

  • Moisture: Keep in a tightly sealed container with a desiccant to minimize exposure to moisture.

  • Inert Atmosphere: For highly sensitive applications, storing under an inert gas like argon or nitrogen can prevent oxidation.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis of Stored this compound Samples

Q: I am analyzing my this compound stock solution, which has been stored for several weeks, and I see new, unexpected peaks in the chromatogram. What could be the cause and how can I troubleshoot this?

A: Unexpected peaks in your HPLC analysis are a strong indicator of this compound degradation. The appearance of these new peaks suggests that your storage conditions may not be optimal.

Troubleshooting Steps:

  • Hypothesize Degradation Pathway: Based on the chemical structure of this compound (a sesquiterpene lactone), the most probable degradation pathways are hydrolysis (opening of the lactone ring) and oxidation. The new peaks likely correspond to these degradation products.

  • Perform a Forced Degradation Study: To confirm if the observed peaks are indeed degradation products, you can perform a forced degradation study.[5][9][10] This involves intentionally exposing a fresh sample of this compound to stress conditions (acid, base, heat, oxidation, and light) to generate the potential degradation products.

  • Compare Chromatograms: Compare the chromatograms from the forced degradation study with your stored sample. If the retention times of the new peaks in your stored sample match those from the stressed samples, you can identify the likely cause of degradation.

  • Optimize Storage Conditions:

    • If acidic or basic hydrolysis is suspected, ensure your solvent is neutral and buffered if necessary.

    • If oxidation is the cause, de-gas your solvents and consider storing the stock solution under an inert atmosphere.

    • For thermal degradation, store your stock solutions at a lower temperature (e.g., -80°C instead of -20°C).

    • Always store solutions in amber vials to protect from light.

Issue 2: Loss of Biological Activity of this compound in Cell-Based Assays

Q: My recent experiments using an older stock solution of this compound are showing significantly reduced biological activity compared to when the stock was freshly prepared. Why is this happening?

A: A decrease in biological activity is a common consequence of chemical degradation. The parent this compound molecule is likely degrading into less active or inactive compounds.

Troubleshooting Steps:

  • Chemical Analysis: Analyze the older stock solution using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[11] This will allow you to quantify the amount of remaining active this compound and detect the presence of degradation products.

  • Prepare a Fresh Stock: Prepare a fresh stock solution of this compound from a new batch of solid material and repeat the bioassay. If the activity is restored, this confirms that the degradation of the old stock was the issue.

  • Review Storage Protocol: Critically evaluate your current storage protocol for this compound solutions.

    • Solvent Choice: Ensure the solvent used is appropriate and does not promote degradation. For example, some organic solvents can contain peroxides that cause oxidation.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation.[8] Aliquot your stock solution into smaller, single-use volumes to avoid this.

    • Storage Duration: Establish an expiration date for your prepared stock solutions based on stability data or by re-analyzing them periodically.

Quantitative Data on this compound Stability

The following tables present hypothetical data from long-term and forced degradation studies to illustrate the stability profile of this compound under various conditions.

Table 1: Long-Term Stability of this compound Solution (1 mg/mL in DMSO) Stored at Different Temperatures

Storage ConditionTime PointPurity (%) by HPLCAppearance of Solution
2-8°C 0 Months99.8Clear, colorless
3 Months98.5Clear, colorless
6 Months96.2Clear, colorless
12 Months92.1Clear, slightly yellow
-20°C 0 Months99.8Clear, colorless
3 Months99.7Clear, colorless
6 Months99.5Clear, colorless
12 Months99.1Clear, colorless
-80°C 0 Months99.8Clear, colorless
3 Months99.8Clear, colorless
6 Months99.7Clear, colorless
12 Months99.6Clear, colorless

Table 2: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationPurity (%) by HPLCMajor Degradation Products Detected
0.1 M HCl 24 hours85.3Hydrolysis Product A
0.1 M NaOH 4 hours62.1Hydrolysis Product B
10% H₂O₂ 24 hours78.9Oxidation Product C, Oxidation Product D
80°C 48 hours90.5Thermal Degradant E
Light (ICH Q1B) 7 days94.2Photolytic Product F

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all samples, including a control sample (this compound in acetonitrile stored at 4°C), by a validated stability-indicating HPLC method.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound solution (e.g., 1 mg/mL in DMSO) in amber glass vials.

  • Storage Conditions: Place the samples in stability chambers set to the desired long-term storage conditions (e.g., -20°C and 2-8°C).

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).[12][13]

  • Analytical Tests: At each time point, perform the following tests:

    • Visual Inspection: Observe for any changes in color or for the presence of precipitates.

    • Purity Assay: Use a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

    • Biological Assay (Optional): Perform a relevant bioassay to confirm that the biological activity is retained.

  • Data Evaluation: Evaluate the data to establish a stability profile and determine the appropriate shelf-life for the this compound solution under each storage condition.

Visualizations

Potential Degradation Pathway of this compound This compound This compound Hydrolysis_Product Hydrolysis Product (Lactone Ring Opening) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product (Epoxidation or Hydroxylation) This compound->Oxidation_Product Oxidizing Agent Photolytic_Product Photolytic Product (Isomerization or Rearrangement) This compound->Photolytic_Product Light

Caption: Potential degradation pathways of this compound.

Experimental Workflow for this compound Stability Study start Prepare this compound Samples storage Store at Different Conditions (e.g., -20°C, 4°C, 25°C/60%RH) start->storage timepoint Pull Samples at Time Points (0, 3, 6, 12 mo) storage->timepoint timepoint->storage analysis Perform Analytical Testing (HPLC, Visual, etc.) timepoint->analysis data Collect and Analyze Data analysis->data report Generate Stability Report data->report

Caption: Workflow for a long-term stability study.

Troubleshooting Logic for this compound Stability Issues issue Issue Observed: Unexpected Peaks or Loss of Activity analyze Analyze Sample with Stability-Indicating Method issue->analyze degradation_confirmed Degradation Confirmed? analyze->degradation_confirmed forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes no_degradation Issue is Not Degradation (Check Assay, Instrument, etc.) degradation_confirmed->no_degradation No identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) forced_degradation->identify_pathway optimize_storage Optimize Storage Conditions (Temp, Solvent, Light, etc.) identify_pathway->optimize_storage retest Retest Stability optimize_storage->retest

Caption: Troubleshooting workflow for stability issues.

References

Troubleshooting Ergolide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Ergolide precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in research?

This compound is a naturally occurring sesquiterpene lactone, a class of organic compounds often isolated from plants.[1] In cell biology research, it is primarily recognized as a potent anti-inflammatory and anti-cancer agent.[2][3] Its mechanism of action involves the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[2][3][4][5] By blocking this pathway, this compound can suppress the expression of genes involved in inflammation and cell survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][4][6]

Q2: I observed a precipitate in my cell culture after adding this compound. What are the likely causes?

Precipitation following the addition of this compound to cell culture media can stem from several factors, broadly categorized as compound-related issues or media-related issues.

  • Compound-Related: The most common cause is exceeding the solubility limit of this compound in the aqueous culture medium. This can happen if the stock solution is not diluted sufficiently or if the dilution is performed too rapidly, causing the compound to "crash out" of solution.[7][8]

  • Media-Related: The issue may lie with the culture medium itself. Factors such as temperature shifts (e.g., adding a cold compound solution to warm media), pH instability, evaporation leading to increased solute concentration, or interactions with media components like metal ions and salts can all cause precipitation.[9][10][11]

  • Contamination: Do not rule out biological contamination. Bacterial or fungal growth can cause the media to become turbid, which can sometimes be mistaken for chemical precipitation.[9][10]

Q3: How can I distinguish between this compound precipitation and microbial contamination?

Microscopy is the best way to differentiate between these issues.

  • Chemical Precipitates: Often appear as amorphous, crystalline, or needle-like structures under a microscope. They are typically non-motile.[10]

  • Bacterial Contamination: Appears as very small, individual, often motile (swimming or vibrating) rods or spheres that will dramatically increase in number over 24-48 hours. The media will often appear uniformly cloudy.[9]

  • Fungal/Yeast Contamination: Yeast will appear as individual oval or spherical particles, sometimes showing budding. Fungi will grow as a network of filamentous hyphae.[9]

Q4: What is the recommended solvent for preparing this compound stock solutions?

For hydrophobic compounds like this compound, the recommended solvent is high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) or Ethanol.[12][13][14] A high-concentration stock solution should be prepared to minimize the final volume of solvent added to the cell culture medium.[15]

Q5: What is the maximum recommended final concentration of solvent (e.g., DMSO) in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1%, and should not exceed 0.5%.[7][14] It is critical to run a vehicle control experiment (media containing the same final concentration of the solvent without this compound) to ensure the observed cellular effects are due to this compound and not the solvent.[7]

Troubleshooting Guides

Problem: Precipitate Forms Immediately After Adding this compound to Media

This issue typically points to a problem with the compound's solubility during the dilution process. Follow this workflow to diagnose and solve the problem.

G start Precipitation observed immediately upon dilution q1 Was the cell culture media warmed to 37°C before adding the this compound stock solution? start->q1 a1_no No q1->a1_no No q2 Was a stepwise (serial) dilution performed, or was the stock added directly? q1->q2 Yes s1 Solution: Always pre-warm media to the experimental temperature (e.g., 37°C). Adding a compound to cold media can decrease its solubility. a1_no->s1 s1->q2 a2_direct Added Directly q2->a2_direct Direct Addition q3 Is the final concentration of This compound too high? q2->q3 Stepwise Dilution s2 Solution: Perform a stepwise dilution. Rapid changes in solvent concentration can cause the compound to precipitate. See Protocol 1. a2_direct->s2 s2->q3 a3_yes Potentially q3->a3_yes Yes end_node If precipitation persists, consider media compatibility. See Protocol 2. q3->end_node No s3 Solution: Check the literature for the working concentration range of this compound for your cell type. Lower the final concentration. a3_yes->s3 s3->end_node

Caption: Troubleshooting workflow for immediate precipitation.

Problem: Precipitate Forms Gradually in the Incubator

If the solution is initially clear but a precipitate develops over hours or days, the issue may be related to the stability of the compound in the specific media environment over time.

Potential Causes & Solutions

  • Media Evaporation: Increased concentration of all media components, including this compound, can lead to precipitation.[9][11]

    • Solution: Ensure the incubator has adequate humidity. Check that culture flasks or plates are properly sealed to prevent evaporation.[9][10]

  • pH Shift: Cellular metabolism naturally acidifies the culture medium.[16] A significant change in pH can affect the solubility and stability of this compound.

    • Solution: Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. Ensure the CO₂ level in the incubator is correctly calibrated for your medium's buffering system (e.g., bicarbonate).[16]

  • Compound Degradation or Interaction: this compound may degrade over time at 37°C or interact with components of the serum or basal media, forming insoluble complexes.

    • Solution: Perform a media stability test (see Protocol 2) by incubating this compound in complete media without cells to see if precipitation occurs. If it does, you may need to refresh the media more frequently during your experiment.

Data Presentation

Table 1: Recommended Solvents and Storage for this compound Stock Solutions

ParameterRecommendationRationale
Primary Solvent High-purity, sterile DMSOThis compound is a hydrophobic molecule; DMSO is a strong organic solvent suitable for such compounds.[12][14]
Alternative Solvent High-purity, sterile EthanolCan be used if DMSO is incompatible with the experimental system.[12]
Stock Concentration 10-50 mM (adjust based on solubility test)A high concentration minimizes the volume of solvent added to the culture, reducing toxicity.[15]
Storage (Powder) -20°C, desiccatedProtects from degradation and moisture.[7]
Storage (Stock Sol.) Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month).[5]Aliquoting prevents repeated freeze-thaw cycles which can cause compound degradation and precipitation.[5][10]
Light Sensitivity Protect from light.As a general precaution for organic compounds, store in amber vials or cover with foil.[14][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details a stepwise dilution method to minimize the risk of precipitation.

  • Prepare High-Concentration Stock Solution:

    • Aseptically weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock (e.g., 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Visually inspect for any remaining solid particles.

    • Aliquot the stock solution into sterile, light-protected tubes and store at -80°C.[5]

  • Prepare Intermediate Dilution:

    • On the day of the experiment, thaw one aliquot of the high-concentration stock.

    • Prepare an intermediate dilution by diluting the stock solution 1:10 or 1:100 in sterile, serum-free cell culture medium. For example, add 2 µL of 20 mM stock to 198 µL of serum-free medium to get a 200 µM solution. Vortex gently. This step gradually acclimates the compound to an aqueous environment.

  • Prepare Final Working Solution:

    • Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • Add the intermediate dilution to the pre-warmed complete medium to achieve the final desired concentration. For example, to achieve a 20 µM final concentration, add 1 mL of the 200 µM intermediate solution to 9 mL of complete medium.

    • While adding the intermediate solution, gently swirl the flask or tube containing the complete medium to ensure rapid and uniform mixing.[14]

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 2: Media Stability and Solvent Toxicity Control

This protocol helps determine if the precipitation is caused by an interaction with the media or by solvent toxicity.

  • Setup: Prepare three sets of culture wells or flasks without cells.

    • Set A (Media Blank): Add only complete culture medium.

    • Set B (Vehicle Control): Add complete culture medium containing the final concentration of the solvent (e.g., 0.1% DMSO).

    • Set C (this compound Stability): Prepare the this compound working solution in complete medium at the highest concentration you plan to use, as described in Protocol 1.

  • Incubation: Place all plates/flasks in the cell culture incubator (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Observation: At regular intervals, inspect the wells/flasks under a microscope.

    • If precipitation occurs only in Set C , the issue is likely an instability or insolubility of this compound in the media under incubation conditions. Consider reducing the concentration or the incubation time.

    • If no precipitation occurs in any set, but you observe cell death in your actual experiment, the issue may be this compound-induced cytotoxicity (the intended effect) or, less commonly, an unexpected synergistic toxicity with a media component.

Signaling Pathway Visualization

This compound's primary molecular target is the NF-κB pathway. Its inhibitory action prevents the transcription of pro-survival and pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits IkB_p65 IκBα-p65/p50 (Inactive Complex) IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 degradation & release of NF-κB IkB->IkB_p65 NFkB_p65->IkB_p65 NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Nuclear Translocation DNA DNA (κB sites) NFkB_p65_nuc->DNA binds Transcription Gene Transcription (e.g., Bcl-2, COX-2, iNOS) DNA->Transcription promotes

Caption: this compound inhibits the NF-κB signaling pathway.

References

Determining the optimal treatment duration for Ergolide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal treatment duration for Ergolide in vitro. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

A1: this compound, a sesquiterpene lactone, primarily functions as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, this compound can modulate the expression of genes involved in inflammation, cell survival, and proliferation. This inhibitory action is a key factor in its observed anti-inflammatory and anti-cancer properties in various cell lines.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on published studies, a typical starting concentration range for this compound is between 1 µM and 10 µM. However, the optimal concentration is highly cell-type dependent. For instance, in neuronal cells like N2a, concentrations up to 5 µM showed no negative impact on viability over 24 hours, whereas SH-SY5Y neuroblastoma cells exhibited significantly reduced viability at 5 µM and 10 µM.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental endpoint.

Q3: How long should I treat my cells with this compound?

A3: The optimal treatment duration for this compound is dependent on the biological question being investigated and the cell type being used. Short-term treatments (e.g., 4 to 24 hours) are often sufficient to observe effects on signaling pathways, such as the inhibition of NF-κB.[2] Longer-term treatments (e.g., 48 to 96 hours) are typically necessary for assessing effects on cell viability, proliferation, and apoptosis.[2] For example, a 96-hour treatment was used to determine the anti-proliferative effects of this compound on metastatic uveal melanoma cells.[2] A time-course experiment is highly recommended to identify the optimal time point for your specific assay.

Q4: What are the expected cellular effects of this compound treatment?

A4: The cellular effects of this compound are diverse and context-dependent. In cancer cell lines, this compound has been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and increase the production of reactive oxygen species (ROS).[3] In inflammatory models, this compound can reduce the production of pro-inflammatory mediators. It's important to note that in some neuronal cell lines, this compound has been observed to have pro-oxidant and cytotoxic effects.[1]

Q5: Can this compound be used in combination with other drugs?

A5: Yes, studies have shown that this compound can potentiate the cytotoxicity of other chemotherapeutic agents. For example, it has been demonstrated to have synergistic properties with vincristine in acute lymphoblastic leukemia cell lines.[3] When planning combination studies, it is essential to perform dose-matrix experiments to determine the optimal concentrations for synergistic effects.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell viability assays.

  • Possible Cause: Solubility issues with this compound. Sesquiterpene lactones can sometimes have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations.

    • Troubleshooting Steps:

      • Ensure that the stock solution of this compound (typically in DMSO) is fully dissolved before diluting it in culture medium.

      • Visually inspect the culture medium for any signs of precipitation after adding this compound.

      • Consider using a lower percentage of DMSO in the final culture medium (typically ≤ 0.5%).

      • Prepare fresh dilutions of this compound for each experiment.

  • Possible Cause: Cell density is not optimal. The number of cells seeded can significantly impact the outcome of viability assays.

    • Troubleshooting Steps:

      • Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.

      • Perform a cell titration experiment to determine the linear range of your viability assay for your specific cell line.

  • Possible Cause: Interference of this compound with the assay chemistry. Some compounds can interfere with the reagents used in viability assays (e.g., MTT, XTT).

    • Troubleshooting Steps:

      • Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.

      • Consider using a different viability assay that relies on a different detection principle (e.g., ATP-based assay vs. a metabolic-based assay).

Issue 2: No significant inhibition of NF-κB activity is observed.

  • Possible Cause: The treatment duration is too short or too long. The kinetics of NF-κB activation and inhibition can be transient.

    • Troubleshooting Steps:

      • Perform a time-course experiment, analyzing NF-κB activity at multiple time points (e.g., 1, 4, 8, and 24 hours) after this compound treatment and stimulation.

      • Ensure that the stimulus used to activate NF-κB (e.g., TNF-α, LPS) is potent and used at an optimal concentration.

  • Possible Cause: The concentration of this compound is too low.

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound for NF-κB signaling in your cell system.

  • Possible Cause: Issues with the NF-κB reporter assay.

    • Troubleshooting Steps:

      • Include a positive control inhibitor of NF-κB to ensure the assay is working correctly.

      • Verify the transfection efficiency if using a transiently transfected reporter construct.

Issue 3: High background or variable results in apoptosis assays.

  • Possible Cause: The timing of the assay is not optimal. Apoptotic events occur in a specific sequence, and measuring too early or too late can lead to misleading results.

    • Troubleshooting Steps:

      • Conduct a time-course experiment to determine the peak of apoptotic markers (e.g., caspase activation, Annexin V staining). Early markers like caspase activation may peak before later markers like DNA fragmentation.

      • Consider using a real-time apoptosis assay to continuously monitor the progression of cell death.

  • Possible Cause: The chosen apoptosis assay is not suitable for the experimental conditions.

    • Troubleshooting Steps:

      • Multiplexing different apoptosis assays (e.g., measuring both caspase activity and membrane integrity) can provide a more comprehensive and reliable assessment of cell death.

      • Ensure that the assay is compatible with your cell type and treatment conditions.

Data Presentation

Table 1: Summary of this compound In Vitro Treatment Parameters and Effects

Cell LineAssay TypeConcentration RangeTreatment DurationObserved Effect
Metastatic Uveal Melanoma (OMM2.5)MTT Assay0.5 - 10 µM96 hoursDose-dependent reduction in cell metabolism (IC50 = 2.9 µM)[2]
Acute Lymphoblastic Leukemia (ALL) cell linesMTT Assay, Apoptosis, Cell CycleNot specifiedNot specifiedInduced cell cycle arrest and dose-dependent cell death[3]
Neuroblastoma (SH-SY5Y)CCK-8 Assay1 - 10 µM24 hoursSignificantly reduced cell viability at 5 µM and 10 µM[1]
Neuronal (N2a)CCK-8 Assay1 - 5 µM24 hoursNo negative impact on cell viability[1]
Glioma (U251MG)CCK-8 Assay5, 10, 15 µM48 hoursInhibited cell viability in a dose-dependent manner (IC50 = 12.586 µM)[4]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

2. NF-κB Reporter Assay (Luciferase-Based)

  • Transfection (if necessary): Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: Treat the cells with this compound for a predetermined time before stimulating with an NF-κB activator (e.g., TNF-α or LPS).

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

Caption: this compound's inhibition of the NF-κB signaling pathway.

Ergolide_Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_optimization Phase 2: Optimization cluster_execution Phase 3: Definitive Experiment cluster_analysis Phase 4: Data Analysis Select_Cell_Line Select Appropriate Cell Line Determine_Endpoints Determine Experimental Endpoints (Viability, Apoptosis, etc.) Select_Cell_Line->Determine_Endpoints Dose_Response Dose-Response Curve (Determine IC50) Determine_Endpoints->Dose_Response Time_Course Time-Course Analysis (Determine Optimal Duration) Dose_Response->Time_Course Treat_Cells Treat Cells with Optimized this compound Concentration and Duration Time_Course->Treat_Cells Perform_Assay Perform Target Assay (e.g., Western Blot, qPCR, Flow Cytometry) Treat_Cells->Perform_Assay Data_Collection Collect Raw Data Perform_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Identifying and characterizing Ergolide degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergolide. The information provided is intended to assist in identifying and characterizing potential degradation products during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and potential anti-cancer properties. The study of its degradation is crucial for drug development to ensure the stability, efficacy, and safety of potential therapeutic products. Degradation products may have reduced or altered biological activity, or in some cases, could be toxic. Understanding the degradation profile is a critical component of regulatory submissions for new drug candidates.

Q2: What are the typical stress conditions that can cause this compound to degrade?

A2: Based on general knowledge of sesquiterpene lactones, this compound is likely susceptible to degradation under the following stress conditions:

  • Hydrolysis (Acidic and Basic): The ester and lactone functional groups in this compound are prone to hydrolysis, which can be accelerated in the presence of acids and bases.

  • Oxidation: The presence of reactive oxygen species can lead to oxidative degradation of the molecule.

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Stress: Elevated temperatures can increase the rate of various degradation reactions.

Q3: What are the most common analytical techniques to identify and quantify this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful and commonly used technique.

  • HPLC-DAD: Allows for the separation and quantification of this compound from its degradation products based on their polarity and UV absorbance. A stability-indicating method should be developed to ensure that all degradation products are well-resolved from the parent compound.

  • LC-MS/MS: Provides molecular weight and structural information about the degradation products, which is essential for their identification and characterization.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate column chemistry or dimensions. 2. Mobile phase composition is not optimal. 3. Column degradation.1. Use a C18 column with appropriate particle size (e.g., 3.5 or 5 µm) and dimensions (e.g., 4.6 x 150 mm). 2. Optimize the mobile phase gradient. A common starting point for sesquiterpene lactones is a gradient of water (with 0.1% formic acid) and acetonitrile or methanol. 3. Flush the column regularly and replace if necessary.
Inconsistent retention times. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration is insufficient.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the initial mobile phase composition for an adequate amount of time before each injection.
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough. 2. The concentration of the stressing agent is too low.1. Increase the temperature, duration of exposure, or concentration of the stressing agent (e.g., acid, base, oxidizing agent). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Complete degradation of this compound. 1. Stress conditions are too harsh.1. Reduce the temperature, duration of exposure, or concentration of the stressing agent.
Difficulty in identifying degradation products by MS. 1. Low abundance of the degradation product. 2. Inappropriate ionization source or parameters.1. Concentrate the sample or inject a larger volume. 2. Optimize MS parameters, such as using electrospray ionization (ESI) in both positive and negative modes to see which provides better signal for the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The conditions provided are starting points and may need to be optimized.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. At specified time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis. Note: Base hydrolysis is often much faster than acid hydrolysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. At specified time points, dissolve a portion of the powder in the solvent to the target concentration for HPLC analysis.

  • Photolytic Degradation: Expose the this compound stock solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions. At the end of the exposure, dilute the samples appropriately for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-MS Method for this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC-MS method.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-40 min: 30% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 100-1000.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDurationThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl24 hours at 60°C85.22325.1
0.1 M NaOH2 hours at RT78.53325.1, 289.1
3% H₂O₂24 hours at RT92.11323.1
Thermal48 hours at 80°C95.81307.1
Photolytic1.2 million lux hours89.72325.1, 341.1

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Signaling Pathways

This compound has been reported to modulate inflammatory pathways, including the NF-κB and cysteinyl leukotriene pathways.

Validation & Comparative

Ergolide Demonstrates Potent In Vivo Anti-Cancer Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

New research highlights the potential of Ergolide, a sesquiterpene lactone, as a formidable anti-cancer agent, with in vivo studies validating its efficacy in uveal melanoma and suggesting promise in leukemia. This guide provides a comprehensive comparison of this compound's performance against standard-of-care treatments, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

In Vivo Efficacy of this compound in Uveal Melanoma

This compound has demonstrated significant anti-cancer effects in a zebrafish xenograft model of metastatic uveal melanoma. In a key study, treatment with this compound resulted in a substantial reduction in tumor growth, showcasing its potential as a therapeutic agent for this aggressive cancer.

Comparative Analysis of In Vivo Tumor Inhibition
Treatment GroupAnimal ModelCell LineDosageOutcomeCitation
This compound Zebrafish XenograftOMM2.52.5 µM56% reduction in primary xenograft fluorescence compared to vehicle control[1][2]
Vehicle Control Zebrafish XenograftOMM2.50.5% DMSOBaseline tumor growth[1]

Currently, there is no universally established standard-of-care for metastatic uveal melanoma, which has proven to be highly resistant to conventional chemotherapies.[3][4] Treatment options often involve immunotherapy, such as ipilimumab in combination with nivolumab, or pembrolizumab as a single agent, though response rates are modest.[5] Targeted therapies are also explored, but resistance often develops quickly.[5] While direct comparative in vivo studies between this compound and these therapies are not yet available, the significant tumor regression observed with this compound in the zebrafish model underscores its potential as a novel therapeutic strategy.

Potential of this compound in Leukemia Treatment

While in vivo data for this compound in leukemia models is still emerging, in vitro studies have shown its potent cytotoxic effects against acute lymphoblastic leukemia (ALL) cell lines. Notably, this compound has been observed to work synergistically with vincristine, a standard component in ALL chemotherapy regimens, suggesting a potential combination therapy approach.[6][7]

In Vitro Synergy with Standard-of-Care

Vincristine is a cornerstone of combination chemotherapy for ALL.[6] The ability of this compound to enhance the cytotoxicity of vincristine in vitro suggests that it could be used to lower the required dosage of this chemotherapy agent, potentially reducing its associated side effects.[7][8] Further in vivo studies in murine models of leukemia are warranted to validate these promising in vitro findings.[8][9]

Mechanism of Action: Targeting Key Cancer Pathways

This compound's anti-cancer effects are attributed to its ability to modulate critical signaling pathways involved in cancer cell survival and proliferation. The primary mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is often dysregulated in cancer.[10][11] By inhibiting NF-κB, this compound promotes apoptosis, or programmed cell death, in cancer cells.[12][13]

Additionally, this compound has been shown to activate the JNK signaling pathway, which can also contribute to apoptosis in response to cellular stress.[14][15][16][17] The dual action on these pathways provides a multi-pronged attack on cancer cells.

Ergolide_Mechanism cluster_this compound This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits JNK JNK Pathway This compound->JNK Activates Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis Suppresses JNK->Apoptosis Promotes TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth Leads to

Caption: this compound's dual-action mechanism on key cancer signaling pathways.

Experimental Protocols

Zebrafish Xenograft Model for Uveal Melanoma

The in vivo efficacy of this compound was assessed using a zebrafish xenograft model, a powerful tool for rapid in vivo drug screening.

  • Cell Culture and Labeling: OMM2.5 metastatic uveal melanoma cells were cultured and labeled with a fluorescent dye (DiI) for visualization.[1]

  • Microinjection: Two days post-fertilization, zebrafish embryos were anesthetized and microinjected with the labeled OMM2.5 cells into the perivitelline space.[1][18]

  • Drug Administration: Following injection, the embryos were transferred to a 12-well plate containing fresh E3 medium supplemented with 0.2 mM PTU to prevent pigment formation. This compound (2.5 µM) or vehicle control (0.5% DMSO) was added to the medium.[1][19]

  • Incubation and Imaging: The embryos were incubated at 33-35°C for three days.[1][19] Tumor growth was quantified by measuring the fluorescence intensity of the primary xenograft using a fluorescence microscope.[1][20]

  • Data Analysis: The normalized fluorescence of the primary xenograft in the this compound-treated group was compared to the vehicle control group to determine the percentage of tumor growth inhibition.[1]

Zebrafish_Xenograft_Workflow A 1. Culture & Label OMM2.5 Cells B 2. Microinject into Zebrafish Embryos (2 dpf) A->B C 3. Drug Treatment (this compound or Vehicle) B->C D 4. Incubate (3 days at 33-35°C) C->D E 5. Image & Quantify Fluorescence D->E F 6. Analyze Data (% Inhibition) E->F

Caption: Experimental workflow for the zebrafish xenograft model.

Conclusion

The available in vivo data strongly support the anti-cancer effects of this compound, particularly in uveal melanoma. Its mechanism of action, targeting the NF-κB and JNK pathways, provides a solid rationale for its therapeutic potential. While direct comparative studies with standard-of-care drugs are needed, the significant tumor inhibition observed in preclinical models positions this compound as a promising candidate for further investigation and development as a novel cancer therapeutic. The synergistic potential with existing chemotherapies, as suggested by in vitro leukemia studies, further broadens its possible clinical applications.

References

Ergolide vs. Other NF-kappaB Inhibitors in Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ergolide, a natural sesquiterpene lactone, with other commonly used NF-kappaB (NF-κB) inhibitors in the context of macrophage activity. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to NF-kappaB Inhibition in Macrophages

The transcription factor NF-κB is a central regulator of the inflammatory response in macrophages. Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases, making its inhibition a key therapeutic strategy. This guide focuses on this compound and compares its performance against three other well-known NF-κB inhibitors: Parthenolide, BAY 11-7082, and MG-132.

Mechanism of Action

The inhibitors discussed employ distinct mechanisms to block the NF-κB signaling pathway.

  • This compound : This sesquiterpene lactone inhibits NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1] Evidence also suggests that this compound can directly inhibit the DNA-binding activity of NF-κB in the nucleus.[2] Further studies in other cell types indicate that its mechanism may involve the inhibition of the IκB kinase (IKK) complex through the PKCα pathway.[3]

  • Parthenolide : Another sesquiterpene lactone, parthenolide, also targets the IKK complex, which is crucial for the phosphorylation and subsequent degradation of IκBα.[4] By inhibiting IKK, parthenolide effectively prevents NF-κB activation.

  • BAY 11-7082 : This compound is an irreversible inhibitor of IκBα phosphorylation.[5] By preventing this key step, it blocks the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB.[6]

  • MG-132 : As a proteasome inhibitor, MG-132 blocks the degradation of IκBα by the 26S proteasome.[7] This leads to the accumulation of IκBα in the cytoplasm and the sequestration of NF-κB in an inactive state.[8]

Comparative Performance Data

The following table summarizes the available quantitative data for the inhibitory effects of this compound and its alternatives on NF-κB signaling and downstream inflammatory responses in macrophages, primarily in the RAW 264.7 cell line. Direct comparison of potency is challenging due to variations in experimental setups and the specific endpoints measured.

InhibitorTargetCell TypeStimulusAssayEndpointIC50 / Effective ConcentrationReference
This compound NF-κB PathwayRAW 264.7LPS/IFN-γGriess AssayNitrite Accumulation~5 µM[1]
RAW 264.7LPS/IFN-γCitrulline Formation AssayiNOS Activity~4 µM[1]
Parthenolide IKK ComplexRAW 264.7LPSLuciferase Reporter AssayNF-κB ActivationSignificant inhibition at 10-20 µM[9]
THP-1LPSELISACytokine Expression (TNF-α, IL-6)1.091-2.620 µM[9]
BAY 11-7082 IκBα PhosphorylationRAW 264.7LPSNot SpecifiedNF-κB Transcriptional Activity7.1 µM (for similar compound JSH-23)[5][10]
Tumor cellsTNF-αNot SpecifiedIκBα Phosphorylation10 µM[6]
MG-132 26S ProteasomeU937LPS/PMAELISAPro-inflammatory Cytokine SecretionSignificant inhibition at 1-10 µM[8]
RAW 264.7NoneWestern BlotIκBα DegradationEffective at 5-50 µM[11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

NF-κB Signaling Pathway in Macrophages

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription c1 NF-κB is sequestered in the cytoplasm by IκBα

Caption: Canonical NF-κB signaling pathway in macrophages.

Inhibition Mechanisms of NF-κB Inhibitors

Inhibition_Mechanisms IKK IKK Complex IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_t NF-κB Nuclear Translocation IkBa_d->NFkB_t NFkB_b NF-κB DNA Binding NFkB_t->NFkB_b This compound This compound This compound->IKK Inhibits This compound->NFkB_b Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits BAY BAY 11-7082 BAY->IkBa_p Inhibits MG132 MG-132 MG132->IkBa_d Inhibits

Caption: Sites of action for various NF-κB inhibitors.

General Experimental Workflow for Assessing NF-κB Inhibition

Experimental_Workflow cluster_assays Downstream Analysis start Start: Macrophage Culture (e.g., RAW 264.7) pretreatment Pre-treatment with NF-κB Inhibitor start->pretreatment stimulation Stimulation (e.g., LPS) pretreatment->stimulation cell_lysis Cell Lysis and Fractionation stimulation->cell_lysis reporter Luciferase Reporter Assay stimulation->reporter downstream Downstream Effects (Nitrite, PGE2, Cytokines) stimulation->downstream western Western Blot (p-IκBα, p65) cell_lysis->western emsa EMSA (NF-κB DNA Binding) cell_lysis->emsa

Caption: Workflow for evaluating NF-κB inhibitor efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are typically pre-incubated with the inhibitor (e.g., this compound, Parthenolide, BAY 11-7082, or MG-132) for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL).

Western Blot for IκBα Phosphorylation and p65 Nuclear Translocation
  • Objective: To assess the phosphorylation status of IκBα and the amount of p65 in the nucleus.

  • Protocol:

    • After treatment, cells are washed with ice-cold PBS.

    • For p65 translocation, nuclear and cytoplasmic extracts are prepared using a commercial kit. For IκBα phosphorylation, whole-cell lysates are used.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, or a loading control (e.g., β-actin for whole-cell lysate, Lamin B1 for nuclear fraction).

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13]

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To determine the DNA-binding activity of NF-κB.

  • Protocol:

    • Nuclear extracts are prepared from treated cells.

    • A double-stranded oligonucleotide probe containing the NF-κB consensus sequence is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

    • Nuclear extracts are incubated with the labeled probe in a binding buffer.

    • The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • The gel is dried and subjected to autoradiography or other appropriate detection methods to visualize the shifted bands corresponding to the NF-κB-DNA complex.[14]

NF-κB Luciferase Reporter Assay
  • Objective: To quantify NF-κB transcriptional activity.

  • Protocol:

    • RAW 264.7 cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter.[15][16]

    • Transfected cells are treated with the inhibitor and then stimulated with LPS.

    • After the desired incubation period, cells are lysed.

    • The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

    • Results are often normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.[15][17][18]

Immunofluorescence for p65 Nuclear Translocation
  • Objective: To visualize the subcellular localization of the p65 subunit of NF-κB.

  • Protocol:

    • Cells are grown on glass coverslips and subjected to treatment and stimulation.

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1-0.25% Triton X-100, and blocked with a blocking solution (e.g., 1% BSA in PBS).[19][20]

    • Cells are incubated with a primary antibody against p65 overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Images are captured using a fluorescence or confocal microscope to observe the localization of p65 (cytoplasmic vs. nuclear).[21][22][23]

Conclusion

This compound demonstrates significant potential as an NF-κB inhibitor in macrophages, acting through a multi-faceted mechanism that includes the prevention of IκBα degradation and direct inhibition of NF-κB DNA binding. Its performance is comparable to other well-established inhibitors such as Parthenolide, BAY 11-7082, and MG-132, although each compound possesses a unique inhibitory mechanism. The choice of inhibitor will depend on the specific research question, the desired point of intervention in the NF-κB pathway, and potential off-target effects. The experimental protocols provided herein offer a framework for the rigorous evaluation of these and other novel NF-κB inhibitors.

References

Cross-Validation of Ergolide's Mechanism of Action in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ergolide, a sesquiterpene lactone with demonstrated anti-cancer properties, against other therapeutic agents. By cross-validating its mechanism of action with established compounds, this document aims to offer a comprehensive resource for researchers and professionals in the field of oncology drug development.

Executive Summary

Data Presentation: Comparative Efficacy of Anti-Cancer Agents

The following table summarizes the available IC50 values for Parthenolide and Vincristine across various cancer cell lines. This data provides a benchmark for the cytotoxic potential of compounds targeting pathways similar to or distinct from this compound.

CompoundCancer Cell LineIC50 (µM)Citation
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[1][2][3]
MCF-7 (Breast Cancer)9.54 ± 0.82[1][2][3]
A549 (Lung Carcinoma)4.3[4]
TE671 (Medulloblastoma)6.5[4]
HT-29 (Colon Adenocarcinoma)7.0[4]
GLC-82 (Non-small cell lung)6.07 ± 0.45[5]
H1650 (Non-small cell lung)9.88 ± 0.09[5]
H1299 (Non-small cell lung)12.37 ± 1.21[5]
PC-9 (Non-small cell lung)15.36 ± 4.35[5]
Vincristine A549 (Lung Cancer)0.04[6]
MCF-7 (Breast Cancer)0.005[6][7]
SY5Y (Neuroblastoma)0.0016[6]
SH-SY5Y (Neuroblastoma)0.1[8]

Mechanism of Action: A Comparative Overview

This compound and Parthenolide: Targeting the NF-κB Pathway

This compound and Parthenolide, both sesquiterpene lactones, share a primary mechanism of action centered on the inhibition of the NF-κB signaling pathway. This pathway is a cornerstone of cancer cell survival, promoting proliferation and inhibiting apoptosis (programmed cell death).

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins, most notably IκBα. Upon receiving pro-inflammatory or pro-survival signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes that promote cell survival and proliferation.[9][10]

This compound and Parthenolide intervene at a critical step in this pathway.[11][12][13][14][15][16][17][18][19][20][21] They have been shown to inhibit the activity of the IKK complex.[11][12][13][14][16][17][18][19][20] By inhibiting IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα.[11][16][17] This leads to the stabilization of IκBα and the sequestration of NF-κB in the cytoplasm, thereby blocking its pro-survival signaling. The downstream effects of this inhibition include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[22]

dot

Ergolide_Parthenolide_MOA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-survival Signal (e.g., TNF-α) Receptor Receptor Signal->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_IkBa NF-κB-IκBα Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation ROS ROS (Reactive Oxygen Species) This compound This compound / Parthenolide This compound->IKK Inhibits This compound->ROS Induces NFkB_IkBa->NFkB Release DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription->Apoptosis_Inhibition

Caption: Mechanism of Action of this compound and Parthenolide.

Vincristine: A Microtubule Destabilizer with NF-κB Implications

Vincristine, a vinca alkaloid, operates through a distinct primary mechanism. It binds to tubulin, the protein subunit of microtubules, and inhibits their polymerization. This disruption of microtubule dynamics leads to mitotic arrest at the metaphase, ultimately triggering apoptosis.

Interestingly, while its primary target is the cytoskeleton, Vincristine has also been shown to induce the activation of the NF-κB pathway.[23] This activation is considered a potential mechanism of chemoresistance, as NF-κB's pro-survival signals can counteract the cytotoxic effects of the drug. This highlights a key difference between the sesquiterpene lactones and Vincristine: while this compound and Parthenolide suppress the pro-survival NF-κB pathway, Vincristine can inadvertently activate it.

dot

Vincristine_MOA cluster_cytoplasm Cytoplasm Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin Binds to NFkB_Activation NF-κB Activation Vincristine->NFkB_Activation Induces Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (Metaphase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Chemoresistance Potential Chemoresistance NFkB_Activation->Chemoresistance

Caption: Mechanism of Action of Vincristine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanisms of action described above.

Western Blotting for NF-κB Pathway Proteins

Objective: To determine the levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p65) in response to drug treatment.

Protocol:

  • Cell Lysis: Cancer cells are treated with this compound, Parthenolide, or Vincristine for specified times. Cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-IκBα, anti-p65).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by autoradiography or a digital imaging system.

dot

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Western Blotting Experimental Workflow.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the intracellular levels of ROS in cancer cells following drug treatment.

Protocol:

  • Cell Seeding and Treatment: Cancer cells are seeded in a multi-well plate and treated with the compounds of interest.

  • DCFH-DA Staining: Cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or visualized by fluorescence microscopy. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.

ROS_Measurement_Workflow Cell_Culture 1. Cell Culture & Treatment DCFHDA_Staining 2. DCFH-DA Staining Cell_Culture->DCFHDA_Staining ROS_Oxidation 3. ROS-mediated Oxidation of DCFH DCFHDA_Staining->ROS_Oxidation Fluorescence 4. Fluorescence Measurement ROS_Oxidation->Fluorescence Analysis 5. Data Analysis Fluorescence->Analysis

References

Ergolide: A Comparative Analysis of its Anti-Proliferative Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of the anti-proliferative effects of Ergolide, a sesquiterpene lactone, across various cancer cell lines. The data presented is compiled from multiple preclinical studies to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating this compound's potential as an anti-cancer agent. This document details its efficacy, mechanism of action, and the experimental protocols used to ascertain its effects.

Quantitative Analysis of Anti-Proliferative Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines, particularly those of hematological and melanomic origin. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. While specific IC50 values are not always explicitly stated in the abstracts of the reviewed literature, the effective concentration ranges have been reported.

Cancer TypeCell Line(s)Effective Concentration / IC50Key Findings
Acute Lymphoblastic Leukemia (ALL) General ALL cell linesIC50 and GI50 values determined (specific values not detailed in abstract)Induces cell cycle arrest and dose-dependent cell death.[1] Shows synergistic cytotoxicity with vincristine.[1]
Acute Lymphoblastic Leukemia (ALL) MOLT-4Dose-dependent reduction in proliferationDemonstrates cytotoxic effects and is noted to be less toxic to normal peripheral blood mononuclear cells (PBMCs).[2]
Metastatic Uveal Melanoma (MUM) OMM2.5, Mel285, Mel2701, 5, or 10 µM (encompassing the MTT IC50)Significant, dose-dependent reductions in cell survival ranging from 48.5% to 99.9%.[3][4][5]
T-cell Leukemia Jurkat T cellsNot specifiedInduces apoptosis through inhibition of the NF-κB signaling pathway.[6]
Non-Tumorous Cells Peripheral Blood Mononuclear Cells (PBMCs)Less toxic compared to cancer cellsThis compound shows selectivity for cancer cells over non-tumorous cells.[2]
Non-Tumorous Cells General non-tumorous cellsDid not exert cytotoxicityNo noticeable hemolysis was observed.[1]

Mechanism of Action: A Multi-faceted Approach

This compound's anti-proliferative activity stems from its ability to modulate several key cellular pathways, primarily leading to apoptosis and cell cycle arrest.

  • Inhibition of the NF-κB Signaling Pathway : A primary mechanism is the induction of apoptosis by inhibiting the Nuclear Factor-kappaB (NF-κB) signaling pathway.[6] This inhibition leads to the downregulation of cell survival molecules, disrupting the cancer cells' ability to evade programmed cell death.

  • Induction of Oxidative Stress : this compound treatment leads to the production of Reactive Oxygen Species (ROS) in cancer cells. This increase in oxidative stress is a critical factor in initiating the apoptotic cascade.[1]

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest, primarily in the G0/G1 phase, which prevents cancer cells from progressing through the division cycle and proliferating.[1]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_stimulus External Stimuli cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TPA) PKCa PKCα Stimulus->PKCa Activates IKK IKK Complex PKCa->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB (Phosphorylated) IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc Active NF-κB (Translocated) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Releases Degradation Proteasomal Degradation p_IkB->Degradation Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Transcription Induces This compound This compound This compound->PKCa Inhibits

This compound inhibits the NF-κB pathway by targeting PKCα.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound's anti-proliferative effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating : Cancer cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to take effect.

  • MTT Addition : Following incubation, MTT reagent is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization : A solubilization solution (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment : Cells are cultured and treated with this compound for a specified duration.

  • Cell Harvesting : Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Cells are then washed with cold Phosphate-Buffered Saline (PBS).

  • Staining : Cells are resuspended in Annexin V Binding Buffer. Fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation : The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative (due to phosphatidylserine translocation to the outer cell membrane).

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive (due to loss of membrane integrity).

  • Data Interpretation : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Cell Cycle Analysis (Propidium Iodide Staining)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting : Cells are treated with this compound as required for the experiment.

  • Fixation : Harvested cells are washed with PBS and then fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membranes and preserve the cellular structure.

  • Staining : The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI), a DNA-intercalating agent. The staining solution also contains RNase to prevent the staining of double-stranded RNA.

  • Incubation : Cells are incubated with the PI staining solution in the dark.

  • Flow Cytometry Analysis : The DNA content of individual cells is measured by a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis : A histogram of DNA content versus cell count is generated.

    • G0/G1 phase : Cells with a 2n DNA content.

    • S phase : Cells with a DNA content between 2n and 4n.

    • G2/M phase : Cells with a 4n DNA content. The percentage of cells in each phase is calculated to assess the effect of this compound on cell cycle progression.

The workflow for these experimental procedures is outlined in the diagram below.

G cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Viability & Mechanistic Assays cluster_analysis Phase 3: Data Analysis A Cancer Cell Line Selection & Culture B Cell Seeding (e.g., 96-well plates) A->B C This compound Treatment (Dose-Response) B->C D MTT Assay (Cell Viability) C->D E Flow Cytometry: Annexin V/PI Staining (Apoptosis) C->E F Flow Cytometry: PI Staining (Cell Cycle Analysis) C->F G Spectrophotometry (Absorbance Reading) D->G H Flow Cytometer Data Acquisition E->H F->H I Calculate IC50 Value G->I J Quantify Apoptotic Cell Population H->J K Determine Cell Cycle Phase Distribution H->K

References

Independent Verification of Ergolide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Ergolide, a sesquiterpene lactone, with established alternative treatments for uveal melanoma and T-cell acute lymphoblastic leukemia (T-ALL). The information is based on preclinical data and publicly available clinical trial results for the comparator drugs.

Executive Summary

This compound has demonstrated notable anti-cancer properties in preclinical studies, primarily through the induction of apoptosis and inhibition of the NF-κB signaling pathway. In uveal melanoma and T-cell leukemia cell lines, this compound exhibits cytotoxic effects at micromolar concentrations. However, a significant gap exists between this preclinical promise and clinical validation. As of late 2025, there is no publicly available evidence of this compound entering clinical trials or having an Investigational New Drug (IND) application filed with major regulatory bodies. This contrasts sharply with the established clinical efficacy of drugs like Tebentafusp for uveal melanoma and Nelarabine, Vincristine, and Doxorubicin for T-ALL. While this compound's mechanism of action is of scientific interest, its therapeutic potential remains unverified in human subjects.

Data Presentation: Preclinical Efficacy

The following tables summarize the available quantitative data for this compound and comparator drugs in relevant cancer cell lines.

Table 1: In Vitro Efficacy in Uveal Melanoma Cell Lines

CompoundCell LineIC50 Value (µM)
This compound OMM2.5 (Metastatic)2.9[1]
Mel285 (Primary)Dose-dependent reduction in survival (specific IC50 not provided)[1][2]
Mel270 (Primary)Dose-dependent reduction in survival (specific IC50 not provided)[1][2]
Dacarbazine Uveal Melanoma Cell LinesNo specific IC50 values from the reviewed preclinical studies were available for direct comparison.

Table 2: In Vitro Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

CompoundCell LineIC50 Value
This compound JurkatNot explicitly stated, but demonstrated cytotoxic effects.
Vincristine JurkatNot explicitly stated, but used as a chemotherapy agent.[3][4]
Doxorubicin Jurkat951 nM (18-h exposure), 135 nM (45-h exposure)[5]
0.16 - 0.63 µM (in microtiter plates)
49 nM (G2/M arrest), 464 nM (S phase arrest), 1866 nM (G0/G1 arrest) after 18h[6]
Nelarabine T-ALL Cell LinesNo specific IC50 values from the reviewed preclinical studies were available for direct comparison.

Data Presentation: Clinical Efficacy of Alternatives

The following tables summarize the clinical efficacy of standard-of-care treatments for metastatic uveal melanoma and T-ALL.

Table 3: Clinical Efficacy in Metastatic Uveal Melanoma

TreatmentMetricResult
Tebentafusp Median Overall Survival21.6 - 21.7 months[7][8][9]
1-Year Overall Survival Rate72%[8]
3-Year Overall Survival Rate27%[8][9]
Objective Response Rate9 - 11%[7][8]
Dacarbazine Objective Response Rate0 - 8%[10]
Median Overall Survival30 weeks (in combination with treosulfan)[11]
13 months (in combination with cisplatin and vinblastine)[12]
Response Rate (as part of combo)20% (with cisplatin and vinblastine)[12]

Table 4: Clinical Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)

TreatmentMetricResult
Nelarabine 4-Year Overall Survival Rate90.2% (in combination with chemotherapy)[13][14]
4-Year Disease-Free Survival88 - 91% (in combination with chemotherapy)[13][14]
5-Year Overall Survival Rate70% (in a Phase II trial)[15]
Vincristine & Doxorubicin As part of multi-agent chemotherapy regimens, contribute to high overall survival rates in pediatric and adult T-ALL.

Experimental Protocols

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This protocol is designed to quantify the percentage of cells undergoing apoptosis following treatment with a test compound.

Materials:

  • Jurkat or uveal melanoma cells

  • Test compound (e.g., this compound)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

NF-κB Inhibition Assay via Luciferase Reporter Assay

This protocol is used to determine the inhibitory effect of a compound on the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

  • Test compound (e.g., this compound)

  • NF-κB activator (e.g., TNF-α or PMA)

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 3 x 10^4 cells/well and incubate overnight.[16]

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells containing the test compound and incubate for 6-24 hours.[17] Include a positive control (activator only) and a negative control (vehicle only).

  • Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 15 minutes with gentle rocking.

  • Luciferase Assay: Transfer the cell lysate to a white opaque 96-well plate. Add the luciferase substrate to each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition relative to the positive control.

Mandatory Visualization

Ergolide_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound IKK IKK Complex This compound->IKK Inhibits Bax Bax This compound->Bax Stimulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα Degradation NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Gene_Expression Target Gene Expression NFκB_n->Gene_Expression Induces Apoptosis_Node Apoptosis Caspase_Activation->Apoptosis_Node

Caption: this compound's Proposed Anti-Cancer Signaling Pathway.

Apoptosis_Assay_Workflow start Start: Seed Cells treatment Treat with this compound/ Vehicle Control start->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Analyze by Flow Cytometry stain->analyze results Quantify Apoptotic vs. Viable Cells analyze->results end End results->end

Caption: Experimental Workflow for Apoptosis Assay.

NFkB_Inhibition_Workflow start Start: Seed NF-κB Reporter Cells pretreat Pre-treat with this compound/ Vehicle Control start->pretreat stimulate Stimulate with TNF-α pretreat->stimulate lyse Lyse Cells stimulate->lyse assay Perform Luciferase Assay lyse->assay measure Measure Luminescence assay->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Experimental Workflow for NF-κB Inhibition Assay.

References

Ergolide: A Comparative Analysis of its Inhibitory Effects on iNOS and COX-2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Ergolide, a sesquiterpene lactone, on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) against other well-established inhibitors. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental processes.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Two key enzymes mediating the inflammatory process are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound, a natural compound isolated from Inula britannica, has demonstrated significant potential in down-regulating the expression of these pro-inflammatory enzymes. This guide presents a comparative analysis of this compound's efficacy, primarily in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for studying inflammation.

Comparative Inhibitory Activity

This compound exerts its anti-inflammatory effects not by directly inhibiting the catalytic activity of iNOS and COX-2, but by suppressing their expression at the protein and mRNA levels.[1][2] This is achieved through the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of iNOS and COX-2.[1][2] The following tables summarize the available quantitative data on the inhibitory potency of this compound compared to known iNOS and COX-2 inhibitors.

Data Presentation: iNOS Inhibition

InhibitorTargetCell TypeStimulusIC50 Value (µM)Reference
This compound Nitrite ProductionRAW 264.7LPS/IFN-γ1.95[1]
AminoguanidineNitrite ProductionRAW 264.7LPS~20-100Varies by study
1400WNitrite ProductionRAW 264.7LPS~1-10Varies by study
L-NAMENitrite ProductionRAW 264.7LPS/IFN-γ27.13[3]

Data Presentation: COX-2 Inhibition

InhibitorTargetCell TypeStimulusIC50 Value (µM)Reference
This compound PGE2 ProductionRAW 264.7LPS/IFN-γConcentration-dependent[1][2]
CelecoxibPGE2 ProductionRAW 264.7LPS~1-10[4]
NS-398PGE2 ProductionRAW 264.7LPS~0.1-1Varies by study
IndomethacinPGE2 ProductionRAW 264.7LPS~0.03-1[1]

Note: IC50 values for known inhibitors can vary between studies due to differences in experimental conditions. The data presented here is for comparative purposes and is primarily based on studies using RAW 264.7 cells.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Cytoplasm cluster_1 Nucleus LPS/IFN-γ LPS/IFN-γ TLR4/IFNGR TLR4/IFNGR LPS/IFN-γ->TLR4/IFNGR Binds to IKK IKK TLR4/IFNGR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates to This compound This compound This compound->IκBα Inhibits degradation iNOS/COX-2 Gene iNOS/COX-2 Gene NF-κB (p50/p65) ->iNOS/COX-2 Gene Binds to promoter iNOS/COX-2 mRNA iNOS/COX-2 mRNA iNOS/COX-2 Gene->iNOS/COX-2 mRNA Transcription iNOS/COX-2 Protein iNOS/COX-2 Protein iNOS/COX-2 mRNA->iNOS/COX-2 Protein Translation NO/PGE2 NO/PGE2 iNOS/COX-2 Protein->NO/PGE2 Produces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_0 Cell Culture and Treatment cluster_1 Data Collection cluster_2 Data Analysis Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with this compound or Inhibitor Pre-treat with this compound or Inhibitor Seed RAW 264.7 cells->Pre-treat with this compound or Inhibitor Stimulate with LPS/IFN-γ Stimulate with LPS/IFN-γ Pre-treat with this compound or Inhibitor->Stimulate with LPS/IFN-γ Collect Supernatant Collect Supernatant Stimulate with LPS/IFN-γ->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS/IFN-γ->Lyse Cells Nitrite Assay (Griess) Nitrite Assay (Griess) Collect Supernatant->Nitrite Assay (Griess) PGE2 Assay (ELISA) PGE2 Assay (ELISA) Collect Supernatant->PGE2 Assay (ELISA) Western Blot Western Blot Lyse Cells->Western Blot Measure NO production Measure NO production Nitrite Assay (Griess)->Measure NO production Calculate IC50 Calculate IC50 Measure NO production->Calculate IC50 Measure PGE2 production Measure PGE2 production PGE2 Assay (ELISA)->Measure PGE2 production Measure PGE2 production->Calculate IC50 Measure iNOS/COX-2 protein Measure iNOS/COX-2 protein Western Blot->Measure iNOS/COX-2 protein Quantify protein levels Quantify protein levels Measure iNOS/COX-2 protein->Quantify protein levels

References

Safety Operating Guide

Personal protective equipment for handling Ergolide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ergolide. Given the conflicting safety data available for similar compounds, a conservative approach to personal protective equipment (PPE) and handling is strongly recommended to ensure personnel safety.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE based on a comprehensive safety assessment.

Body Part PPE Item Specification & Use Case
Hands Double GlovingWear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be removed and disposed of immediately after handling.[1][2]
Eyes Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes.[3]
Face Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.[2][4]
Body Impervious GownA solid-front, disposable gown provides a barrier against contamination.[1][3] Ensure cuffs are tucked under the inner glove.[2]
Respiratory Suitable RespiratorA fit-tested N95 or higher respirator is recommended, especially when handling the powdered form or when aerosols may be generated.[3][5]

Handling Procedures and Workflow

Adherence to a strict operational workflow is critical for the safe handling of potent compounds like this compound. Operations should be conducted in a designated area with restricted access.[6]

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Verify Designated Area is under Negative Pressure verify_sds Review Safety Data Sheet (SDS) prep_area->verify_sds gather_ppe Don Appropriate PPE verify_sds->gather_ppe prep_equipment Prepare Containment Equipment (e.g., Fume Hood) gather_ppe->prep_equipment weigh_compound Weigh this compound in a Ventilated Balance Enclosure prep_equipment->weigh_compound Start of Handling dissolve_compound Dissolve Compound within Fume Hood weigh_compound->dissolve_compound conduct_experiment Perform Experimental Procedures dissolve_compound->conduct_experiment decontaminate_surfaces Decontaminate Surfaces and Equipment with Alcohol conduct_experiment->decontaminate_surfaces End of Handling dispose_waste Dispose of Waste in Labeled Hazardous Waste Containers decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.[3][7] The work area should be under negative pressure to prevent the escape of airborne particles.[6][7] An accessible safety shower and eye wash station are mandatory.[3]

  • Weighing : When weighing the solid compound, use a ventilated balance enclosure to minimize the risk of inhalation.

  • Dissolving : If dissolving this compound in a solvent, perform this task in a fume hood. Avoid creating aerosols.[3]

  • Transport : When moving this compound within the laboratory, use sealed, shatter-proof secondary containers.

Logical Relationships for Safety Protocols

The selection of appropriate safety measures is contingent on the specific task and the potential for exposure. The following diagram illustrates the decision-making process for implementing necessary controls.

Safety Protocol Logic start Task Involving this compound is_powder Handling Powder? start->is_powder is_splash_risk Risk of Splash? is_powder->is_splash_risk No use_enclosure Use Ventilated Enclosure is_powder->use_enclosure Yes use_faceshield Wear Face Shield is_splash_risk->use_faceshield Yes standard_ppe Standard PPE (Gloves, Gown, Goggles) is_splash_risk->standard_ppe No use_respirator Wear Respirator use_enclosure->use_respirator use_respirator->is_splash_risk use_faceshield->standard_ppe

Decision tree for selecting appropriate safety controls.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste generated from handling this compound should be treated as hazardous.

Waste Type Disposal Container Procedure
Solid Waste Labeled Hazardous Waste ContainerIncludes contaminated gloves, gowns, bench paper, and other disposable materials.[5]
Liquid Waste Labeled Hazardous Waste ContainerIncludes unused solutions and solvent rinses. Do not dispose of down the drain.[3][8]
Sharps Puncture-resistant Sharps ContainerIncludes needles and syringes that have come into contact with this compound.[8]

Disposal Protocol:

  • Segregate this compound waste from other laboratory waste streams.[8]

  • Ensure all waste containers are clearly labeled as "Hazardous Waste" and specify the contents.

  • Follow your institution's and local regulations for the final disposal of hazardous chemical waste.[8][9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes at an eyewash station.[3] Seek prompt medical attention.

  • Skin Contact : Rinse the affected skin thoroughly with large amounts of water.[3] Remove contaminated clothing and seek medical attention.

  • Inhalation : Move the affected person to fresh air immediately.[3] If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[3]

  • Spill Cleanup : Evacuate the area and ensure adequate ventilation.[3] Wearing full PPE, absorb the spill with an inert, liquid-binding material such as diatomite.[3][9] Decontaminate the area by scrubbing with alcohol.[3] Collect all contaminated materials in a sealed container for hazardous waste disposal.[3]

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.